molecular formula C17H17NO B13037283 (3R)-3-Amino-3-(2-anthryl)propan-1-OL

(3R)-3-Amino-3-(2-anthryl)propan-1-OL

Cat. No.: B13037283
M. Wt: 251.32 g/mol
InChI Key: XZRHTZQOMZSCEJ-QGZVFWFLSA-N
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Description

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-Amino-3-(2-anthryl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Amino-3-(2-anthryl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(3R)-3-amino-3-anthracen-2-ylpropan-1-ol

InChI

InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1

InChI Key

XZRHTZQOMZSCEJ-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CCO)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Profiling and Mechanistic Applications of (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Executive Summary

In the realm of advanced molecular design, the convergence of chiral directing groups with highly conjugated fluorophores opens robust pathways for sensor development and asymmetric synthesis. (3R)-3-Amino-3-(2-anthryl)propan-1-ol represents a highly specialized molecular architecture that perfectly embodies this convergence. By coupling the stereochemical rigidity of a chiral 1,3-amino alcohol with the rich photophysical properties of an anthracene moiety, this compound serves as a critical building block for chiral fluorescent sensors and pharmaceutical intermediates[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Herein, we will dissect the physicochemical data, explore the causality behind its mechanistic utility in chiral recognition, and establish a self-validating synthetic protocol for its functionalization.

Physicochemical and Photophysical Profiling

To effectively utilize (3R)-3-Amino-3-(2-anthryl)propan-1-ol in downstream applications, one must first understand its baseline quantitative properties. The anthracene ring provides a rigid, planar, and electron-rich


-conjugated system, which is responsible for its strong fluorescence in the blue region of the visible spectrum[2]. The primary alcohol and primary amine provide orthogonal handles for selective functionalization.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name (3R)-3-Amino-3-(anthracen-2-yl)propan-1-ol
CAS Number ((R)-form) 1270027-30-9[3]
CAS Number (Racemic) 1270458-22-4[4]
Molecular Formula C₁₇H₁₇NO[4]
Molecular Weight 251.32 g/mol [3]
Predicted pKa (Hydroxyl) ~ 14.90[4]
Core Structural Motifs Anthracene fluorophore, Chiral 1,3-amino alcohol

Mechanistic Utility: Chiral Fluorescent Sensing

The most profound application of (3R)-3-Amino-3-(2-anthryl)propan-1-ol lies in its capacity to act as a chiral fluorescent sensor[1]. The causality behind this application is rooted in Photoinduced Electron Transfer (PET) .

In its unbound state, the lone pair of electrons on the amine nitrogen quenches the fluorescence of the adjacent anthracene ring via PET. However, when a target chiral analyte (such as a chiral carboxylic acid) binds to the amino alcohol motif via hydrogen bonding, the nitrogen's lone pair becomes electronically engaged. This engagement blocks the PET mechanism, resulting in a dramatic "turn-on" fluorescence signal. The (3R) stereocenter dictates the spatial geometry of this binding pocket, ensuring that only specific enantiomers of the analyte fit sterically, thereby allowing for highly enantioselective discrimination[1].

PET_Mechanism A Free (3R)-Sensor (Fluorescence Quenched via PET) C Diastereomeric Complex Hydrogen Bonding / Steric Fit A->C Analyte Binding B Target Chiral Analyte (e.g., (S)-Acid) B->C Analyte Binding D PET Blocked (Amine Lone Pair Engaged) C->D Conformational Shift E Strong Anthracene Fluorescence (Signal ON, 400-450 nm) D->E Emission ON

Fig 1. Mechanism of chiral recognition and PET-modulated fluorescence.

Synthetic Transformations & Stereocontrol Workflows

When utilizing this compound as a building block for drug development or materials science[5], achieving stereocontrol during functionalization is paramount. A common requirement is the nucleophilic substitution of the primary alcohol at the C1 position[1].

To maintain scientific integrity, any protocol executed on this molecule must be a self-validating system —meaning the experimental design inherently prevents side reactions, and orthogonal analytical checks are built into the workflow to confirm stereochemical fidelity.

Protocol: Stereoretentive Functionalization via SN2 Displacement

Objective: Convert the primary alcohol into a functionalized moiety (e.g., an azide) without epimerizing the critical C3 chiral center.

  • Step 1: Amine Protection (N-Boc)

    • Procedure: React the starting material with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM).

    • Causality: The free primary amine is highly nucleophilic. If left unprotected, subsequent activation of the primary alcohol will lead to intramolecular cyclization (forming an unwanted azetidine ring). N-Boc protection sterically and electronically deactivates the nitrogen.

  • Step 2: Hydroxyl Activation (O-Tosylation)

    • Procedure: Treat the N-Boc intermediate with p-Toluenesulfonyl chloride (TsCl) in the presence of Pyridine at 0°C.

    • Causality: The primary hydroxyl group is a poor leaving group. Tosylation converts the -OH into a tosylate (-OTs), a superior leaving group, priming the C1 carbon for nucleophilic attack[1].

  • Step 3: SN2 Nucleophilic Displacement

    • Procedure: Introduce Sodium Azide (NaN₃) in a polar aprotic solvent (DMF) at 60°C.

    • Causality: The azide acts as a strong nucleophile, driving an SN2 backside attack strictly at the C1 position. Because the reaction is isolated to C1, the stereocenter at C3 remains completely untouched, ensuring 100% stereoretention of the (3R) configuration.

  • Step 4: Self-Validation (Chiral HPLC & NMR)

    • Procedure: Analyze the purified product using Chiral Stationary Phase HPLC and 1D ¹H-NMR.

    • Causality: This final step closes the validation loop. HPLC confirms >99% enantiomeric excess (ruling out remote racemization), while NMR confirms the disappearance of the OTs methyl protons, proving complete substitution.

Synthetic_Workflow Step1 (3R)-Amino Alcohol Starting Material Step2 N-Boc Protection (Prevent Amine Cyclization) Step1->Step2 Step3 O-Tosylation (Activate Primary Alcohol) Step2->Step3 Step4 SN2 Nucleophilic Attack (Stereochemical Retention at C3) Step3->Step4 Validation Self-Validation: Chiral HPLC & 1H-NMR Step4->Validation Yield & e.e. Check

Fig 2. Self-validating synthetic workflow for C1 functionalization.

Applications in Drug Development & Materials Science

Beyond sensor development, derivatives of this scaffold, such as the oxidized precursor 3-Amino-3-(2-anthryl)propanoic acid, are actively investigated in pharmaceutical pipelines[5]. The unique spatial arrangement provided by the anthracene-phenyl system combined with the chiral backbone makes it a prime candidate for probing neurological receptors where deep, hydrophobic binding pockets require rigid, stereospecific ligands[5]. Furthermore, in materials science, incorporating this chiral motif into polymer backbones yields materials with highly specific optical rotation characteristics, suitable for advanced photonics.

References

Sources

Technical Whitepaper: Chemical Identifiers, Stereoselective Synthesis, and Applications of (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a highly specialized chiral building block that merges the rigid, electron-rich π-conjugated system of an anthracene moiety with the stereochemical directing capabilities of a 1,3-amino alcohol. This unique molecular architecture positions it as a critical intermediate in the development of chiral fluorescent sensors, asymmetric catalysts, and advanced organic materials. Because specific studies on this exact compound are niche, its value is derived from its hybrid structure, which is commercially available for specialized research[1]. This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, photophysical properties, and validated protocols for its enantioselective synthesis.

Core Chemical Identifiers and Quantitative Data

Establishing the precise chemical identity of (3R)-3-Amino-3-(2-anthryl)propan-1-OL is paramount for procurement, regulatory documentation, and analytical verification. The compound contains a single stereocenter at the C3 position. Achieving stereocontrol is a significant challenge, making the distinction between its racemic and enantiopure forms critical for downstream applications[1].

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValue
IUPAC Name (3R)-3-amino-3-(anthracen-2-yl)propan-1-ol
CAS Number ((3R)-form) 2[2]
CAS Number ((3S)-form) 1270154-48-7[1]
CAS Number (Racemic) 1270458-22-4[1]
Molecular Formula C₁₇H₁₇NO[1]
Molecular Weight 251.32 g/mol [1]
SMILES (Canonical) C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N[3]
InChIKey (Skeleton) XZRHTZQOMZSCEJ-UHFFFAOYSA-N[1]

Structural and Photophysical Logic

The utility of (3R)-3-Amino-3-(2-anthryl)propan-1-OL is directly derived from its bipartite structure, which allows for informed exploration in several research areas[1].

  • Anthracene Moiety: Composed of three fused benzene rings, this rigid, planar structure is highly fluorescent, typically emitting in the blue region of the visible spectrum. This makes it an ideal reporter group for fluorescent probes and a blue light emitter in Organic Light-Emitting Diodes (OLEDs)[4]. Furthermore, the π-electrons can participate in neighboring group interactions, stabilizing intermediates[4].

  • Chiral Amino Alcohol: The 1,3-amino alcohol motif provides a bidentate binding site capable of coordinating with transition metals (for asymmetric catalysis) or target analytes (for chiral sensing)[1].

MoleculeLogic A (3R)-3-Amino-3-(2-anthryl) propan-1-OL B Anthracene Moiety (π-Conjugated System) A->B comprises C Chiral Amino Alcohol (Stereocenter at C3) A->C comprises D Photophysical Properties (Fluorescence, OLEDs) B->D enables F Chiral Sensors (Analyte Binding) B->F acts as reporter E Asymmetric Catalysis (Chiral Ligands) C->E provides scaffold C->F acts as binding site

Logical relationship between the molecular domains and their functional applications.

Enantioselective Synthesis Methodology

The synthesis of the (3R)-enantiomer requires absolute stereocontrol. While various strategies exist to induce stereochemistry[3], the most robust approach for 1,3-amino alcohols utilizes Ellman’s chiral sulfinamide auxiliary, which provides high diastereoselectivity during the carbon-carbon bond-forming step.

SynthesisWorkflow Step1 Step 1: Imine Condensation 2-Anthraldehyde + (R)-t-Butanesulfinamide Val1 Validation: 1H NMR (Imine CH at ~8.5 ppm) Step1->Val1 Step2 Step 2: Diastereoselective Addition Enolate addition at -78°C Val2 Validation: Crude NMR for dr > 95:5 Step2->Val2 Step3 Step 3: Ester Reduction LiBH4 in THF (0°C to RT) Val3 Validation: IR (Loss of C=O at 1730 cm⁻¹) Step3->Val3 Step4 Step 4: Deprotection HCl in MeOH (Cleavage of Sulfinyl group) Val4 Validation: Chiral HPLC for ee > 99% Step4->Val4 Val1->Step2 Val2->Step3 Val3->Step4

Experimental workflow for the enantioselective synthesis using Ellman's auxiliary.

Step-by-Step Protocol: Self-Validating Asymmetric Synthesis
  • Step 1: Imine Condensation

    • Action: Dissolve 2-anthraldehyde and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Causality: Ti(OEt)₄ is selected because it acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the equilibrium toward the imine, preventing hydrolysis.

    • Validation Check: Analyze an aliquot via ¹H NMR. Proceed only if the aldehyde proton (~10.0 ppm) has disappeared and the imine proton (~8.5 ppm) is present.

  • Step 2: Diastereoselective Addition

    • Action: Cool the sulfinyl imine solution to -78°C. Add a pre-formed lithium enolate of methyl acetate (1.5 eq) dropwise. Stir for 4 hours at -78°C, then quench with saturated aqueous NH₄Cl.

    • Causality: The reaction is strictly maintained at -78°C to rigidify the six-membered cyclic transition state coordinated by the lithium ion, maximizing diastereomeric excess (de) by suppressing thermal background non-selective reactions.

    • Validation Check: Isolate the crude β-amino ester and determine the diastereomeric ratio (dr) via crude ¹H NMR. A dr of >95:5 is required before proceeding.

  • Step 3: Ester Reduction

    • Action: Dissolve the intermediate in THF and cool to 0°C. Add LiBH₄ (2.0 eq) slowly. Warm to room temperature and stir for 6 hours. Quench carefully with water.

    • Causality: LiBH₄ is chosen over LiAlH₄ because it is chemoselective enough to reduce the ester to a primary alcohol without cleaving the sensitive N-S bond of the sulfinamide auxiliary.

    • Validation Check: Perform IR spectroscopy on the isolated product. The disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) confirms complete reduction.

  • Step 4: Auxiliary Cleavage

    • Action: Dissolve the alcohol in methanol. Add 4M HCl in dioxane (3.0 eq) and stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the hydrochloride salt of (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

    • Causality: Acidic methanolysis selectively cleaves the sulfinyl group while leaving the amino alcohol backbone intact.

    • Validation Check: Confirm mass via LC-MS (Expected m/z for [M+H]⁺ = 252.1).

Analytical Characterization & Stereochemical Validation

To ensure the trustworthiness of the final chiral building block, the enantiomeric excess (ee) must be rigorously quantified.

  • Action: Neutralize the hydrochloride salt and dissolve the free base in a 90:10 mixture of Hexane/Isopropanol.

  • Analysis: Inject onto a Chiral HPLC column (e.g., Chiralcel OD-H). Flow rate: 1.0 mL/min. Detection: UV at 254 nm and Fluorescence (Excitation: 360 nm, Emission: 420 nm).

  • Causality: Fluorescence detection is utilized because the 4[4], allowing for the detection of trace amounts of the undesired (3S)-enantiomer.

References

  • Benchchem. "Contextualization of 3-Amino-3-(2-anthryl)propan-1-OL within Emerging Research Paradigms." Benchchem Database.
  • BLD Pharm. "1270523-64-2 | 1-(2-Anthryl)propylamine." BLD Pharm Catalog.
  • Benchchem. "Role of Anthracene Derivatives in Molecular Design and Functional Architectures." Benchchem Database.
  • Benchchem. "Synthetic Methodologies for 3-Amino-3-(2-Anthryl)Propan-1-Ol and Analogues." Benchchem Database.

Sources

Thermodynamic Profiling and Solid-State Characterization of (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary & Molecular Architecture[1][2][3][4]

(3R)-3-Amino-3-(2-anthryl)propan-1-ol (CAS: 1270027-30-9 for R-isomer) represents a specialized class of chiral amino alcohols where the lipophilic, planar anthracene moiety is fused to a polar amino-propanol backbone.[1][2]

This scaffold is critical in two high-value domains:

  • Asymmetric Catalysis: Acting as a chiral ligand or organocatalyst where the bulky anthracene group provides steric shielding.[1][2]

  • Pharmaceutical Intermediates: Serving as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) or fluorescent biological probes.[1][2]

This guide outlines the thermodynamic baseline, stability protocols, and characterization workflows required to validate this compound for drug development or catalytic applications.

Physicochemical Baseline (In Silico & Consensus Data)

Before experimental validation, researchers must establish a "Digital Twin" baseline. The following data aggregates consensus computational models (ACD/Labs, ChemAxon) and structural analog analysis.

Table 1: Thermodynamic & Physicochemical Properties
PropertyValue (Consensus/Predicted)ConfidenceImplications for Development
Molecular Weight 251.33 g/mol HighSmall molecule, passes Lipinski MW rules.[1][2]
LogP (Octanol/Water) 2.5 – 2.9MedModerate lipophilicity; good membrane permeability but limited aqueous solubility.[1][2]
pKa (Basic Amine) 8.4 – 9.1MedProtonated at physiological pH (7.4); crucial for salt selection (e.g., HCl, Tartrate).[2]
pKa (Acidic Alcohol) ~14.9HighNegligible ionization in biological media.[1][2]
Melting Point 95°C – 115°C (Free Base)LowExperimental verification required.[1][2] High lattice energy expected due to anthracene

-stacking.[1][2]
Boiling Point ~490°C (at 760 mmHg)MedNon-volatile; decomposes before boiling.[1][2]
Polar Surface Area ~46 ŲHighExcellent blood-brain barrier (BBB) penetration potential.[1][2]

Solid-State Thermodynamics & Stability

The anthracene moiety introduces unique thermodynamic challenges, primarily driven by strong


 interactions which increase lattice energy and decrease solubility.[1][2]
Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the enthalpy of fusion (


) and detect polymorphism.[1][2]
  • Reference Standard: Indium (

    
    ).[1][2]
    
  • Sample Prep: 2–5 mg in hermetically sealed aluminum pans (pinhole lid to prevent pressure buildup from residual volatiles).

  • Ramp Rate: 10°C/min from 25°C to 250°C.[1][2]

  • Critical Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm, which indicates melt-decomposition .[1][2] Anthracene derivatives are prone to thermal oxidation.[1][2]

Photostability & Degradation Pathways

Anthracene is a known fluorophore that undergoes photodimerization or oxidation to anthraquinone upon exposure to UV light.[1][2]

  • Thermodynamic Driver: The formation of the 9,10-endoperoxide is thermodynamically favorable in the presence of singlet oxygen.[1][2]

  • Storage Requirement: Compound must be stored in amber vials under Argon at -20°C.

Diagram 1: Stability & Characterization Workflow

This workflow illustrates the logical progression from synthesis to thermodynamic validation.[1]

G Synth Crude Synthesis (Mannich/Reduction) Purify Chiral Resolution (>98% ee) Synth->Purify HPLC SolidState Solid-State Analysis (DSC / TGA / XRD) Purify->SolidState Dry Powder SolnState Solution Thermodynamics (pKa / LogP / Solubility) SolidState->SolnState Validated Form Stability Stress Testing (Photo/Oxidation) SolidState->Stability Thermal Limit SolnState->Stability pH Profile

Caption: Integrated workflow for thermodynamic validation, moving from chiral purity confirmation to solid-state energy profiling.

Solution Thermodynamics: Solubility & Ionization[2]

Due to the hydrophobicity of the anthryl group, standard aqueous titrations are often inaccurate.

pKa Determination (Cosolvent Method)

Methodology: Potentiometric titration in Methanol/Water mixtures.[1][2]

  • Protocol: Perform titrations in 30%, 40%, and 50% MeOH/Water (v/v) ratios.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant (

    
    ) or mole fraction of methanol.
    
  • Yasuda-Shedlovsky Equation: Extrapolate to 0% organic solvent to obtain the aqueous pKa.

    • Target: Expect amine pKa

      
      .[1][2]
      
Solubility Profiling

The solubility is governed by the Henderson-Hasselbalch equation.[1][2]

  • pH < 6.0: High solubility (Protonated cation form).[1][2]

  • pH > 9.0: Low solubility (Neutral free base).[1][2]

  • Thermodynamic Solubility (

    
    ):  Likely < 0.1 mg/mL for the free base due to the rigid anthracene plane.[1][2]
    

Experimental Synthesis & Validation Logic

For researchers synthesizing this for the first time, the following logic ensures the thermodynamic data collected is valid.

Diagram 2: Photochemical Degradation Pathway

Understanding the instability of the anthracene core is vital for accurate thermodynamic measurement.

Reaction Anth (3R)-Amino-Anthryl-Propanol (Fluorescent) Excited Excited Singlet State (S1) Anth->Excited hν (UV) Dimer [4+4] Photodimer (High Lattice Energy) Excited->Dimer High Conc. Quinone Anthraquinone Deriv. (Oxidation Product) Excited->Quinone + O2 (Singlet Oxygen)

Caption: The primary degradation pathways (Dimerization and Oxidation) that interfere with thermodynamic measurements.

Validation Protocol
  • Purity Check: Before any DSC/LogP run, confirm identity via 1H-NMR (Anthracene region: 7.4–8.5 ppm) and Chiral HPLC (e.g., Chiralpak AD-H column).[1][2]

  • TGA Screening: Run Thermogravimetric Analysis (TGA) first.[1][2] If weight loss > 1% occurs before melting, the sample is solvated (likely a hydrate or ethanolate).

  • Salt Screening: If the free base is too insoluble or unstable, convert to the Hydrochloride or Tartrate salt.[1][2] These salts generally exhibit higher melting points and improved aqueous solubility, making thermodynamic profiling easier.

References

  • BenchChem. (2025).[1][2] 3-Amino-3-(2-anthryl)propan-1-OL: Stereoselective and Enantioselective Approaches.[3][1][2] Retrieved from [1][2]

  • NIST Chemistry WebBook. (2024).[1][2] Anthracene Thermodynamic Data (Standard Reference).[1][2] National Institute of Standards and Technology.[1][2] Retrieved from [1][2]

  • EPA CompTox Dashboard. (2025). Physicochemical Properties of 3-Amino-3-arylpropan-1-ol Derivatives. US Environmental Protection Agency.[1][2] Retrieved from [1][2]

  • Fluorochem. (2024).[1][2] Safety Data Sheet: 3-Amino-3-(2-anthryl)propan-1-ol.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 3-Amino-3-(2-aminophenyl)propan-1-ol (Structural Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Technical Guide: Safety, Handling, and Experimental Protocols for Anthryl Propanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthryl propanols, specifically 3-(9-anthryl)-1-propanol , represent a critical class of fluorescent probes and intercalating agents used in drug discovery and supramolecular chemistry. While their primary utility lies in the high quantum yield of the anthracene fluorophore, this same property introduces significant handling challenges: photochemical instability .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazards. The core directive for researchers is the "Amber Protocol" —a zero-tolerance policy for white light exposure during handling to prevent irreversible [4+4] photodimerization, which alters the compound's pharmacokinetics and toxicity profile.

Part 1: Physicochemical & Safety Profile (Enhanced SDS)

Standard SDS documents often list generic hazards. For drug development professionals, understanding the source of the hazard is vital for risk mitigation.

Chemical Identification & Properties[1]
PropertySpecification
Chemical Name 3-(9-Anthryl)-1-propanol
CAS Number 14945-63-2
Molecular Formula C₁₇H₁₆O
Molecular Weight 236.31 g/mol
Appearance Light yellow to yellow crystalline powder
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Fluorescence

~365 nm (Blue emission)
GHS Hazard Classification (Composite)

Based on the anthracene moiety and aliphatic alcohol tail, the following GHS classifications apply. Note the specific environmental hazard associated with polycyclic aromatic hydrocarbons (PAHs).

Hazard ClassCategoryHazard StatementCode
Skin Irritation Cat 2Causes skin irritation.[1][2][3][4]H315
Eye Irritation Cat 2ACauses serious eye irritation.[2][3][4]H319
STOT - SE Cat 3May cause respiratory irritation.[3][4][5][6]H335
Aquatic Acute Cat 1Very toxic to aquatic life.[4][6]H400
Aquatic Chronic Cat 1Very toxic to aquatic life with long-lasting effects.[4]H410
The Critical Instability: Photodimerization

The primary technical hazard is not acute toxicity, but chemical identity loss via light-induced dimerization. Upon exposure to UV or broad-spectrum white light (>300 nm), the central ring of the anthracene moiety undergoes a [4+4] cycloaddition.[7][8]

Consequences for Research:

  • Loss of Fluorescence: The dimer breaks the conjugation of the anthracene system.

  • Solubility Changes: The dimer often precipitates, ruining concentration-dependent assays.[8]

  • Toxicity Artifacts: In drug screening, the dimer may exhibit different off-target effects than the monomer.

Part 2: Handling & Storage (The "Amber Protocol")

This protocol is designed to mitigate the photochemical risk and PAH exposure limits.

Engineering Controls & PPE
  • Lighting: All handling must occur under yellow safety lights (cut-off <500 nm). If yellow lights are unavailable, wrap all reaction vessels and columns in aluminum foil immediately.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Anthracenes are susceptible to oxidation (forming anthraquinone) over long periods.

  • Glove Selection:

    • Standard Handling: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid powder.

    • Solution Handling: If dissolved in Dichloromethane (DCM), nitrile offers <5 minutes of protection. Use Silver Shield (Laminate) gloves or double-glove with PVA for extended handling of solutions.

Workflow Visualization

The following diagram outlines the mandatory decision logic for handling anthryl propanols to ensure sample integrity.

HandlingProtocol Start Start: Receive Compound CheckLight Is Lab Light Yellow/Red? Start->CheckLight WrapFoil ACTION: Wrap Vessel in Foil Turn off hood lights CheckLight->WrapFoil No Weighing Weighing Station (Minimize Air Exposure) CheckLight->Weighing Yes WrapFoil->Weighing SolventSelect Solvent Selection Weighing->SolventSelect Dissolve Dissolution (DCM/DMSO) SolventSelect->Dissolve Avoid Acetone (Aldol risk) QC QC: Check Solubility & Color (Clear Yellow = Good) (Cloudy/Brown = Dimer/Oxide) Dissolve->QC Storage Storage: -20°C, Dark, Inert Gas QC->Storage Pass

Caption: The "Amber Protocol" workflow emphasizing light exclusion steps during the weighing and dissolution phases to prevent [4+4] cycloaddition.

Part 3: Mechanism & Experimental Application

Understanding the synthesis and degradation pathways is essential for troubleshooting experimental anomalies.

Synthesis & Degradation Pathways

The synthesis typically involves the reaction of 9-anthryllithium with epoxides or the reduction of anthraldehydes. However, the degradation pathway is more relevant for safety and stability.

The Photodimerization Mechanism: When two anthracene molecules interact under light, they form a "butterfly" dimer. This reaction is reversible under thermal conditions (heating >200°C) or deep UV (<300 nm), but in biological assays (37°C), it is effectively an irreversible trap.

ReactionPathway Monomer 2 x Anthryl Propanol (Fluorescent, Soluble) Excited Excited State (S1) Singlet Excimer Monomer->Excited hv (>300nm) Oxide Anthraquinone (Oxidation Product) Monomer->Oxide O2 + Light Dimer [4+4] Photodimer (Non-fluorescent, Precipitate) Excited->Dimer Cycloaddition Dimer->Monomer Heat / <300nm hv

Caption: Competitive degradation pathways: [4+4] photodimerization (primary instability) vs. oxidation to anthraquinone.

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM stock solution for cellular uptake studies without inducing photodegradation.

  • Preparation: Pre-purge a vial with Nitrogen gas. Ensure the room is under yellow light.

  • Weighing: Weigh 2.36 mg of 3-(9-anthryl)-1-propanol into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: DMSO is preferred over DCM for biological assays due to lower volatility and compatibility with cell media.

  • Dissolution: Vortex for 30 seconds. The solution should be bright yellow and clear.

    • Validation: If the solution is colorless or cloudy, dimerization has occurred. If it is brown, oxidation has occurred. Discard.

  • Aliquoting: Aliquot into amber microcentrifuge tubes.

  • Storage: Flash freeze and store at -20°C.

Part 4: Toxicology in Drug Development[9]

When using anthryl propanols as drug conjugates or probes, specific toxicological endpoints must be monitored.

DNA Intercalation & Genotoxicity

The planar anthracene structure allows the molecule to slide between DNA base pairs (intercalation).

  • Risk: While useful for staining, this mechanism causes frameshift mutations during replication.

  • Testing: In early drug development, any lead compound containing this moiety must undergo an Ames Test (Salmonella typhimurium) and an In Vitro Micronucleus Test early in the screening cascade [1].

Reproductive Toxicity

Propyl-linked aromatic compounds have shown potential for reproductive toxicity in rodent models.

  • Mechanism: Metabolic oxidation of the propanol chain can yield reactive aldehydes.

  • Alert: Similar compounds (e.g., 1,3-dichloro-2-propanol) have demonstrated embryotoxicity [2].[9] While anthryl propanol is bulkier, the aliphatic tail remains a metabolic soft spot.

Environmental Fate (Aquatic Toxicity)

Anthracene derivatives are highly toxic to aquatic life (LC50 < 1 mg/L for Daphnia magna) [3].

  • Disposal: Never dispose of down the drain. All waste, including rinsate from glassware, must be collected in "Hazardous Waste - Organic" streams.

References

  • ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation. International Council for Harmonisation. (2011). Standard battery for testing DNA intercalators.Link

  • Lee, J. C., et al. (2009).[9] Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats.[9] Regulatory Toxicology and Pharmacology, 53(1), 63-69.[9] Link

  • Ortega-Calvo, J. J., et al. (2015). Environmental fate and toxicity of anthracene and its derivatives. Environmental Science & Technology. (Generalized reference for PAH aquatic toxicity). Link

  • Bouas-Laurent, H., et al. (2000). Photodimerization of anthracenes in fluid solution: structural aspects. Chemical Society Reviews, 29, 43-55. (Definitive review on the [4+4] mechanism). Link

  • Sigma-Aldrich Safety Data Sheet. (2024). 3-(9-Anthryl)-1-propanol. (Source for physical properties).[1][2][3][4][5][6][10][11][12] Link

Sources

Chiral 3-Amino-3-Arylpropan-1-ols: A Cornerstone in Modern Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral 3-amino-3-arylpropan-1-ol framework is a privileged structural motif, forming the backbone of numerous biologically active compounds and serving as a versatile chiral building block in the synthesis of complex molecules.[1] The precise spatial arrangement of the amino and hydroxyl groups, dictated by the stereocenter at the C3 position, is often critical for pharmacological activity, making stereoselective synthesis a paramount objective for medicinal and process chemists.[2][3] This technical guide provides a comprehensive overview of the synthesis, applications, and analysis of chiral 3-amino-3-arylpropan-1-ol derivatives, offering field-proven insights and detailed methodologies for professionals in drug development.

The Strategic Importance of the 1,3-Amino Alcohol Moiety

The 1,3-amino alcohol structural unit is frequently encountered in a wide array of pharmaceuticals and natural products.[4] Its prevalence stems from the ability of the amino and hydroxyl groups to form key hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors.[5] This makes the 3-amino-3-arylpropan-1-ol scaffold a highly sought-after component in drug design.

Prominent examples of drugs containing this chiral framework include:

  • HIV Protease Inhibitors: Compounds like Ritonavir and Lopinavir incorporate γ-amino alcohol structures, highlighting their importance in antiviral therapy.[6][7]

  • Antidepressants and CNS-Active Agents: The precursor to (R)-fluoxetine and the selective norepinephrine reuptake inhibitor (R)-atomoxetine are both chiral 3-amino-1-phenylpropan-1-ol derivatives.[2] The 1-arylpropanolamine structure is also investigated for its potential in developing novel antidepressants with dual mechanisms of action.[8]

  • Antimalarial Agents: Aryl amino alcohol derivatives have shown significant potential as antimalarial drugs, with some exhibiting efficacy against chloroquine-resistant strains of Plasmodium falciparum.[8][9]

Beyond their direct therapeutic applications, these molecules are valuable as chiral auxiliaries and ligands in asymmetric catalysis, further underscoring their significance in synthetic organic chemistry.[6][7]

Core Synthetic Strategies for Stereocontrol

The primary challenge in synthesizing enantiomerically pure 3-amino-3-arylpropan-1-ols lies in the controlled formation of the two stereocenters, particularly the one bearing the aryl and amino groups. Several robust strategies have been developed to address this, each with its own set of advantages and considerations.

Asymmetric Reduction of β-Amino Ketones

A highly convergent and widely employed approach is the asymmetric reduction of a prochiral β-amino ketone precursor.[1] This method establishes the chiral carbinol center in a single, stereoselective step.

Prochiral_Ketone Prochiral β-Amino Ketone Chiral_Alcohol Chiral 3-Amino-3-arylpropan-1-ol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction Catalyst Chiral Catalyst (e.g., CBS, Ru/Rh-complex) Catalyst->Chiral_Alcohol Reducing_Agent Reducing Agent (e.g., Borane, H₂) Reducing_Agent->Chiral_Alcohol

Caption: Asymmetric reduction of a prochiral β-amino ketone.

Key Considerations for Causality:

  • Catalyst Selection: The choice of chiral catalyst is paramount for achieving high enantioselectivity. Corey-Bakshi-Shibata (CBS) catalysts, based on oxazaborolidines, are well-established for the reduction of ketones with borane reagents.[1] Transition metal catalysts, particularly those based on Ruthenium and Rhodium with chiral phosphine ligands (e.g., DuanPhos), are highly effective for asymmetric hydrogenation.[2][10]

  • Protecting Groups: The nature of the protecting group on the nitrogen atom can significantly influence the stereochemical outcome of the reduction, especially in substrate-controlled reductions.[11][12] For instance, N-acyl derivatives may favor the formation of syn diastereomers, while N-aryl groups can lead to anti products.[11]

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

This protocol describes the asymmetric reduction of 3-amino-1-(furan-3-yl)propan-1-one using a CBS catalyst as an illustrative example.[1]

Materials:

  • 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Triethylamine (for neutralization)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq).

  • Add anhydrous THF and cool the solution to -20 °C.

  • Slowly add the borane complex (1.1 eq) and stir for 10 minutes.

  • In a separate flask, dissolve the aminoketone hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine. Filter off the resulting salt.

  • Add the solution of the free aminoketone dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC (typically 2-4 hours).

  • Once complete, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Copper-Catalyzed Asymmetric Hydroamination

A more recent and efficient one-step method for the enantioselective synthesis of γ-amino alcohols involves the copper-catalyzed asymmetric hydroamination of allylic alcohols.[6][7] This strategy is attractive due to its mild reaction conditions and high levels of regio- and enantioselectivity.[6]

Allylic_Alcohol Allylic Alcohol Chiral_Amino_Alcohol Chiral γ-Amino Alcohol Allylic_Alcohol->Chiral_Amino_Alcohol Hydroamination Amine Amine Amine->Chiral_Amino_Alcohol Hydroamination Cu_Catalyst Cu-Catalyst + Chiral Ligand Cu_Catalyst->Chiral_Amino_Alcohol Hydrosilane Hydrosilane Hydrosilane->Chiral_Amino_Alcohol

Caption: Copper-catalyzed asymmetric hydroamination workflow.

This approach provides direct access to chiral 1,3-amino alcohols from readily available starting materials, avoiding the need for pre-formed chiral intermediates.[6][7]

Chemoenzymatic and Biocatalytic Methods

Biocatalysis offers a powerful and green alternative for the synthesis of chiral alcohols and amino alcohols.[13] Enzymes, such as ketoreductases (KREDs), can catalyze the reduction of β-amino ketones with exceptional enantioselectivity under mild reaction conditions.[1][14]

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.[13]

  • Mild Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure.[15]

  • Reduced Waste: Avoids the use of heavy metal catalysts and harsh reagents.

These enzymatic reductions can be part of multi-step one-pot cascades, combining chemical and biological transformations to further enhance synthetic efficiency.[14][15]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy depends on several factors, including the desired scale, cost, and required enantiomeric purity.

Synthetic StrategyKey Reagents/CatalystTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key AdvantagesKey Considerations
Asymmetric Hydrogenation Rh-DuanPhos, H₂90-9393-99High yield and ee in a single step.[10]Cost and availability of the catalyst.
CBS Reduction CBS catalyst, Borane>90>98Well-established, reliable, high ee.Stoichiometric use of borane reagents.
Chiral Resolution (S)-(+)-Mandelic acid~28 (for desired enantiomer)>93Robust and well-understood method.[10]Theoretical max yield of 50%.[10]
Biocatalytic Reduction Ketoreductase (KRED)62-67>97High stereoselectivity, green process.[14]Enzyme stability and substrate scope.
Cu-Catalyzed Hydroamination Cu-catalyst, chiral ligandHighExcellentOne-step, high atom economy.[6][7]Catalyst development and optimization.

Analytical Techniques for Enantiomeric Excess Determination

Ensuring the optical purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16]

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of a chiral 3-amino-3-arylpropan-1-ol.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak® series) is often a suitable starting point.[16]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade n-Hexane and Isopropanol (IPA). A typical starting condition is 90:10 (v/v). Small amounts of an additive like 0.1% Trifluoroacetic acid (TFA) or 0.1% Diethylamine (DEA) can be used to improve peak shape.[16]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection and Separation: Inject the sample solution. The enantiomers will separate on the chiral column.

  • Detection and Quantification: Detect the separated enantiomers using the UV detector at an appropriate wavelength (e.g., 210 nm). Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Other techniques for determining enantiomeric excess include NMR spectroscopy with chiral solvating agents and fluorescence-based assays.[16][17]

Future Outlook

The field of asymmetric synthesis of chiral 3-amino-3-arylpropan-1-ols continues to evolve. The development of novel catalytic systems, including both metal-based and organocatalysts, aims to improve efficiency, broaden substrate scope, and reduce environmental impact.[18] Furthermore, the integration of biocatalysis into synthetic workflows is expected to become increasingly prevalent, offering sustainable and highly selective routes to these valuable chiral building blocks. As our understanding of disease pathways deepens, the 3-amino-3-arylpropan-1-ol scaffold will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Buchwald, S. L., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link]

  • Buchwald, S. L., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters. [Link]

  • Gagné, M. R., et al. A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Scilit. [Link]

  • Palkó, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. [Link]

  • Minnaard, A. J., et al. Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. [Link]

  • Rastogi, S. N., et al. (1973). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. PubMed. [Link]

  • Perez, H., et al. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]

  • Johnston, J. N., et al. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PMC. [Link]

  • Mangas-Sánchez, J., et al. (2019). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. Angewandte Chemie. [Link]

  • Johnston, J. N., et al. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Organic Letters. [Link]

  • Gaunt, M. J., et al. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. PMC. [Link]

  • Mangas-Sánchez, J., et al. (2019). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. ChemRxiv. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Anzenbacher Jr., P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]

  • Fülöp, F., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. MDPI. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Gröger, H., et al. (2022). Production of chiral amino alcohols and diamines in a biocatalytic (cascade) process. MDPI. [Link]

  • Buschmann, H., et al. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Lee, S., et al. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Poppe, L., et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Thieme. [Link]

  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]

  • James, T. D., et al. (2013). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • Kobayashi, S., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]

  • Anzenbacher Jr., P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. [Link]

  • Canary, J. W., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Sleebs, B. E., et al. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]

  • ResearchGate. One-Pot Organocatalytic Direct Asymmetric Synthesis of ??-Amino Alcohol Derivatives. ResearchGate. [Link]

  • Valdés, C., et al. (2025). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

  • Fan, C., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Waser, M., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]

  • MacMillan, D. W. C. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [Link]

  • Su, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

Sources

Stability of (3R)-3-Amino-3-(2-anthryl)propan-1-OL Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Status: Conditionally Stable / High Risk (3R)-3-Amino-3-(2-anthryl)propan-1-ol is a specialized chiral building block that exhibits significant instability under standard ambient conditions (25°C, 1 atm, ambient light, 50% RH).[1] Its degradation profile is driven by two competing mechanisms: the photochemical dimerization of the anthracene moiety and the atmospheric reactivity (hygroscopicity and carbonylation) of the amino-alcohol tail.

Immediate Recommendation: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen) in amberized glassware. Avoid prolonged exposure to fluorescent laboratory lighting.

Chemical Identity & Structural Vulnerabilities[1][2][3]

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores. The instability is not inherent to the chiral center itself, but rather to the functional groups flanking it.

FeatureMoietyStability RiskMechanism
Fluorophore Anthracene Ring (2-position)Critical Photodimerization [4+4]; Photooxidation (Endoperoxide formation).
Chiral Head (3R)-Amino-propanolModerate Hygroscopic absorption; CO₂ capture (Carbamate formation).
Linker C-C Single BondHigh Rotational freedom allows π-stacking, facilitating intermolecular reactions.
The Anthracene "Antenna" Effect

The primary instability vector is the anthracene ring. Unlike phenyl-based amino alcohols (e.g., phenylglycinol), the anthracene system has a low triplet energy state. Under ambient laboratory light (specifically UV-A and Blue visible), the anthracene moiety absorbs photons, populating a singlet excited state (


) which can undergo intersystem crossing to a triplet state (

). This triggers two degradation pathways:
  • [4+4] Photocycloaddition: Two molecules stack and form a covalent bond across the 9,10-positions, creating a non-fluorescent, insoluble dimer.

  • Singlet Oxygen Generation: The excited anthracene transfers energy to ground-state oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ), which back-reacts with the ring to form endoperoxides (9,10-epidioxy-9,10-dihydroanthracene).

Degradation Mechanisms Under Ambient Conditions

Photochemical Dimerization (The "Yellowing" Effect)

Under ambient light, the compound will transition from a pale yellow/off-white solid to a dark yellow or brown crust. This is often misdiagnosed as simple oxidation but is primarily dimerization.

Photodimerization Monomer (3R)-Monomer (Fluorescent) Excited Excited State (Singlet/Triplet) Monomer->Excited hν (Ambient Light) Dimer [4+4] Dimer (Insoluble Precipitate) Excited->Dimer + Monomer (Concentration Dependent) Oxide Endoperoxide (9,10-position) Excited->Oxide + O2 (Air)

Figure 1: The primary degradation pathway involves light-induced excitation leading to dimerization or oxidation.

Atmospheric Carbonylation (The "Crusting" Effect)

The primary amine (


) and primary alcohol (

) in a 1,3-relationship create a basic motif.
  • Mechanism: The amine lone pair nucleophilically attacks atmospheric CO₂, forming a carbamic acid intermediate. This typically stabilizes as a carbamate salt with another equivalent of amine.

  • Observation: The free-flowing powder becomes sticky or forms a surface crust.

  • Reversibility: Unlike photodegradation, this can often be reversed by acid-base extraction, but it complicates accurate weighing for stoichiometry.

Stability Profile Data

The following data is synthesized from structure-activity relationships (SAR) of 2-substituted anthracenes and 1,3-amino alcohols.

ConditionStability DurationObservable ChangePrimary Degradant
Ambient Air / Light (25°C) < 24 HoursSurface darkening, crustingAnthraquinone, Dimer, Carbamate
Ambient / Dark (25°C) 1 - 2 WeeksSlight yellowing, sticky textureCarbamate, Hydrates
Inert / Dark (4°C) 6 MonthsNoneN/A
Inert / Dark (-20°C) > 2 YearsNoneN/A
Solution (CDCl₃, Light) < 4 HoursPrecipitation[4+4] Dimer (Insoluble)

Handling & Storage Protocols

To maintain the integrity of (3R)-3-Amino-3-(2-anthryl)propan-1-ol, a rigorous protocol is required. This is not a "bench-stable" reagent.

The "Double-Barrier" Storage System

Do not rely on the manufacturer's original packaging once opened.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge vial with Argon (heavier than air) rather than Nitrogen for optimal blanket protection.

  • Secondary Container: Place the vial inside a heat-sealed aluminized Mylar bag with a desiccant packet (Silica gel) and an oxygen scavenger.

  • Environment: Store at -20°C.

Handling Workflow

HandlingWorkflow Storage Storage (-20°C) Argon Atmosphere Equilibrate Warm to Room Temp (Prevent Condensation) Storage->Equilibrate 30 mins in desiccator Weighing Weighing (Dim Light / Amber Hood) Equilibrate->Weighing Minimize air exposure Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid chlorinated solvents if possible (radical source) Use Reaction / Analysis Solubilization->Use Immediate use

Figure 2: Workflow to minimize condensation and photo-oxidation during handling.

Analytical Monitoring

When verifying the purity of older batches, standard LC-MS methods may be misleading if the dimer precipitates on the column.

  • 1H NMR (Diagnostic):

    • Check Region 8.5 - 7.0 ppm: Anthracene aromatic protons. Loss of integration or broadening indicates polymerization.

    • Check Region 9.0 - 10.0 ppm: Appearance of aldehyde peaks (if oxidative cleavage occurs, though rare).

    • Carbamate Shift: A shift in the

      
      -proton next to the amine (approx 3.5-4.0 ppm) often indicates CO₂ absorption.
      
  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Visualization: UV (254 nm) and Ninhydrin (for amine).

    • Warning: The dimer will likely remain at the baseline (Rf = 0) due to low solubility, while the anthraquinone impurity will run much higher (non-polar).

References

  • Anthracene Photochemistry

    • Becker, H. D. (1993). Excited State Properties of Anthracene Derivatives. Chemical Reviews. Link

    • Saltiel, J., et al. (1998). Mechanism of the Photodimerization of Anthracene. Journal of the American Chemical Society. Link

  • Amino Alcohol Stability

    • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Link

    • CO2 Absorption by Amines: Aresta, M., et al. (2003). Mechanism of CO2 reaction with amines. Dalton Transactions. Link

  • Compound Specifics (Analogous Structures)

    • ECHA Registration Dossier. 3-aminopropan-1-ol properties and handling. European Chemicals Agency.[2] Link

Sources

Methodological & Application

Using (3R)-3-Amino-3-(2-anthryl)propan-1-OL as a chiral ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: (3R)-3-Amino-3-(2-anthryl)propan-1-OL as a Chiral Ligand for High-Fidelity Asymmetric Ketone Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of Anthracene-Bearing Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands and catalysts for a multitude of stereoselective transformations.[1][2][3] Their prevalence stems from a robust structural motif that features both a Lewis basic amino group and a hydroxyl group, which can coordinate to reagents and stereochemically bias their approach to a substrate. Among the most powerful applications for this ligand class is the enantioselective reduction of prochiral ketones to chiral secondary alcohols—a critical transformation in the synthesis of pharmaceuticals and complex natural products.[4][5]

This guide focuses on (3R)-3-Amino-3-(2-anthryl)propan-1-OL , a unique 1,3-amino alcohol that combines a well-defined chiral center with the sterically demanding and electronically distinct 2-anthryl moiety.[6] This ligand is particularly well-suited for the Corey-Bakshi-Shibata (CBS) reduction, a reliable and highly predictable method for the asymmetric reduction of ketones using a borane source.[7][8] The bulky anthracene group is hypothesized to create a highly organized and sterically differentiated chiral pocket, leading to exceptional levels of enantiocontrol.

This document serves as a comprehensive technical guide, detailing the underlying mechanism, providing validated, step-by-step protocols for in situ catalyst generation, and outlining the application of this catalyst system in the high-fidelity reduction of a model ketone.

The Mechanistic Core: Enantioselection via an Oxazaborolidine Catalyst

The efficacy of (3R)-3-Amino-3-(2-anthryl)propan-1-OL in asymmetric reduction is realized through its conversion into a chiral oxazaborolidine catalyst. This is typically achieved in situ by reacting the amino alcohol with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[7][9] The resulting catalyst orchestrates the enantioselective delivery of a hydride from a second equivalent of borane to the ketone substrate.

The catalytic cycle, first proposed by E.J. Corey and coworkers, proceeds through several key steps that ensure high stereoselectivity:[7][8]

  • Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane. This crucial step activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[10][11]

  • Stereocontrolled Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron. The orientation of this coordination is dictated by sterics. The catalyst's bulky anthryl group forces the ketone to bind in a way that places its larger substituent (RL) away from the chiral scaffold, minimizing steric clash. The smaller substituent (RS) is positioned towards the catalyst.[10][11]

  • Face-Selective Hydride Transfer: The activated hydride from the external borane is delivered to one specific face of the ketone's carbonyl group through a highly organized, six-membered chair-like transition state.[8][10] This directed, intramolecular-like transfer is the origin of the high enantioselectivity.

  • Product Release & Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released from the coordination sphere. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, completing the catalytic cycle and enabling the use of sub-stoichiometric quantities of the chiral ligand.[10][12]

CBS Catalytic Cycle Catalytic Cycle of the CBS Reduction Catalyst Oxazaborolidine Catalyst (from Amino Alcohol) Activated Activated Catalyst-BH₃ Complex Catalyst->Activated + BH₃·THF Coordinated Ketone-Catalyst-BH₃ Complex (Stereodirecting) Activated->Coordinated + Ketone (R-CO-R') TS Six-Membered Transition State Coordinated->TS Hydride Transfer ProductComplex Product-Alkoxyborane Complex TS->ProductComplex ProductComplex->Catalyst Release of Chiral Alcohol (after workup)

Caption: The catalytic cycle for the CBS reduction using an in-situ generated oxazaborolidine.

Experimental Protocols: Asymmetric Reduction of Acetophenone

This section provides a detailed protocol for the enantioselective reduction of acetophenone, a common benchmark substrate, using an oxazaborolidine catalyst generated in situ from (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

Critical Prerequisite: The CBS reduction is highly sensitive to moisture, which can hydrolyze the borane reagent and the catalyst, leading to diminished yield and enantioselectivity.[11] All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight), and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory.

Materials & Reagents
  • (3R)-3-Amino-3-(2-anthryl)propan-1-OL

  • Acetophenone (freshly distilled)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Hydrochloric Acid (HCl), 2 M solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Workflow Diagram

Experimental Workflow A 1. Inert Atmosphere Setup (N₂/Ar, Dried Glassware) B 2. In Situ Catalyst Formation Ligand + BH₃·THF in Anhydrous THF Stir at Room Temp A->B C 3. Substrate Addition Cool to 0 °C Slowly add Acetophenone solution B->C D 4. Reaction Monitoring Stir at 0 °C to Room Temp Monitor by TLC C->D E 5. Reaction Quench Cool to 0 °C Slow, careful addition of Methanol D->E F 6. Aqueous Workup Add 2M HCl Extract with Et₂O or EtOAc E->F G 7. Purification Dry organic layer (MgSO₄) Concentrate & Purify (Column Chromatography) F->G H 8. Analysis Yield determination Characterization (NMR) Enantiomeric Excess (Chiral HPLC/GC) G->H

Caption: Step-by-step workflow for the asymmetric reduction protocol.

Step-by-Step Procedure

Part A: In Situ Catalyst Preparation

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (3R)-3-Amino-3-(2-anthryl)propan-1-OL (25.1 mg, 0.1 mmol, 0.1 equiv).

  • Add 2.0 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the ligand is fully dissolved.

  • Slowly add 0.1 mL of 1.0 M BH₃·THF solution (0.1 mmol, 0.1 equiv) dropwise to the stirring solution.

    • Expert Insight: This step forms the oxazaborolidine ring. Vigorous hydrogen evolution is often observed. Allow the gas evolution to cease completely.

  • Stir the resulting clear, colorless solution for an additional 15-20 minutes at room temperature to ensure complete catalyst formation.

Part B: Catalytic Reduction

  • In a separate dry flask, prepare a solution of acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) in 1.0 mL of anhydrous THF.

  • Cool the catalyst solution from Part A to 0 °C using an ice-water bath.

  • To the cold catalyst solution, add an additional 0.6 mL of 1.0 M BH₃·THF solution (0.6 mmol, 0.6 equiv) dropwise.

    • Causality Note: This borane serves as the stoichiometric hydride source for the reduction. It will be activated by the chiral catalyst.

  • Using a syringe pump for controlled delivery, add the acetophenone solution dropwise to the cold, stirring reaction mixture over a period of 10-15 minutes.

  • Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is fully consumed (typically 1-2 hours).

Part C: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1.0 mL of methanol while maintaining the temperature at 0 °C.

    • Safety Warning: Quenching is exothermic and produces hydrogen gas. Add the methanol slowly to control the reaction rate.

  • Allow the mixture to warm to room temperature and stir for 20 minutes.

  • Add 5.0 mL of 2 M HCl and stir for another 10 minutes. This step hydrolyzes the borate esters to liberate the final alcohol product.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.

Part D: Analysis

  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Characterization: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Representative Data & Substrate Scope

The (3R)-3-Amino-3-(2-anthryl)propan-1-OL ligand is expected to provide high levels of enantioselectivity across a range of ketone substrates due to the significant steric bulk of the anthryl group.

Ketone SubstrateProductExpected Yield (%)Expected ee (%) [Configuration]
Acetophenone1-Phenylethanol>90%>95% (R)
Propiophenone1-Phenyl-1-propanol>90%>96% (R)
1-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>85%>97% (S)
2-Chloroacetophenone2-Chloro-1-phenylethanol>88%>94% (R)
Cyclohexyl methyl ketone1-Cyclohexylethanol>80%>90% (R)

Note: The data presented are representative expected values based on the performance of structurally similar ligands in CBS reductions. Actual results may vary based on experimental conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of BH₃·THF reagent. 3. Mechanical losses during workup.1. Increase reaction time or temperature slightly (e.g., to room temp). 2. Use a fresh, properly stored bottle of BH₃·THF. Titrate the solution if its molarity is in doubt. 3. Ensure efficient extraction and careful handling during purification.
Low Enantioselectivity (ee) 1. Presence of moisture in the reaction.[11] 2. Impurities in the borane source (e.g., borohydride species).[7] 3. Catalyst degradation or incomplete formation.1. Rigorously dry all glassware and use anhydrous solvents. Maintain a robust inert atmosphere. 2. Use high-purity, commercially available BH₃·THF. 3. Ensure the ligand is fully dissolved and allow sufficient time for catalyst formation before adding the substrate.
Reaction Fails to Start 1. Inactive BH₃·THF reagent. 2. Poor quality ligand.1. Test the BH₃·THF reagent on a simple substrate without a catalyst to confirm its activity. 2. Verify the purity and identity of the amino alcohol ligand.

Conclusion

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a highly promising chiral ligand for asymmetric synthesis. Its application in the Corey-Bakshi-Shibata reduction, via a straightforward in situ catalyst generation protocol, provides a powerful and reliable method for accessing enantiomerically enriched secondary alcohols. The unique steric and electronic properties conferred by the anthryl moiety create a well-defined chiral environment, leading to excellent enantioselectivities for a variety of prochiral ketones. This makes the ligand a valuable tool for researchers in synthetic chemistry and drug development who require precise stereochemical control.

References

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 4, 2026. [Link]

  • Falorni, M., et al. (1996). Enantioselective Catalytic Borane Reduction of Prochiral Ketones: Synthesis and Application of New Rigid β-Amino Alcohols with a Cycloalkanol Subunit. Synthetic Communications, 26(23). [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Periasamy, M., et al. (2004). A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. [Link]

  • Singh, V. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Jiang, B., et al. (2007). Enantioselective reduction of ketones with borane catalyzed by tridentate amino alcohols derived from salicylaldehyde. Chirality, 19(2), 148-51. [Link]

  • Itsuno, S., et al. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Periasamy, M., et al. (2006). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. ResearchGate. [Link]

  • Reddy, G. V. R., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9094-9104. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • Reddy, M. V. R., et al. (2015). An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Sci-Hub. [Link]

  • Proposed mechanism for the prochiral ketone reduction. (n.d.). ResearchGate. [Link]

  • Ismail, I. M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]

  • Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. (2000). Chirality, 12(5-6), 404-7. [Link]

  • Reddy, G. V. R., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Reddy, G. V. R., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC. [Link]

  • Kumar, A., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Hulst, R., et al. (1996). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen research portal. [Link]

  • Krishna, T. R., et al. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Scilit. [Link]

  • Madarász, Z., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (n.d.).
  • Forró, E., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. PMC. [Link]

  • Asymmetric Borane Reduction Using Mixtures of Homochiral Amino Alcohol Ligands. (2025). ResearchGate. [Link]

  • Inducing Propeller Chirality in Triaryl Boranes with Chiral Amines. (n.d.). PMC. [Link]

  • da Silva, A. R. P., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Note: Stereoselective Preparation of (3R)-3-Amino-3-(2-anthryl)propan-1-OL via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound (3R)-3-Amino-3-(2-anthryl)propan-1-OL (CAS 1270458-22-4) represents a highly specialized molecular architecture that merges the stereodirecting capability of a chiral 1,3-amino alcohol with the robust photophysical properties of an anthracene fluorophore[1]. This dual functionality makes it an exceptionally valuable building block for the development of chiral fluorescent sensors, organocatalysts, and advanced pharmaceutical intermediates[1].

Establishing the C3 stereocenter with high enantiomeric excess (ee) is the primary synthetic challenge. While enzymatic kinetic resolutions and chiral auxiliaries are viable approaches for similar ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-amino alcohols[2], transition-metal-catalyzed asymmetric hydrogenation offers superior scalability, atom economy, and absolute stereocontrol.

In this protocol, we utilize a Rhodium-BINAP catalytic system to hydrogenate a prochiral


-amino acrylate precursor. The mechanistic brilliance of this approach lies in the bidentate coordination of the substrate to the Rh(I) center. By utilizing methyl (Z)-3-(Boc-amino)-3-(2-anthryl)acrylate , both the olefin and the Boc-carbonyl oxygen coordinate to the metal, creating a highly rigid, chelated transition state. The (R)-BINAP ligand effectively shields the Si-face of the substrate, forcing the delivery of hydride exclusively to the Re-face, thereby yielding the (3R)-configuration with >99% ee[3].

Synthetic Strategy & Workflow

To prevent side reactions and ensure high chemoselectivity, the synthesis is executed in three distinct stages:

  • Asymmetric Hydrogenation : Enantioselective reduction of the (Z)-

    
    -amino acrylate to the (3R)-
    
    
    
    -amino ester.
  • Chemoselective Reduction : Targeted reduction of the ester moiety to a primary alcohol while preserving the Boc-protected amine.

  • Deprotection : Acid-mediated cleavage of the Boc group to yield the free (3R)-1,3-amino alcohol.

Workflow A Methyl (Z)-3-(Boc-amino) -3-(2-anthryl)acrylate B Asymmetric Hydrogenation [Rh(COD)(R-BINAP)]BF4 A->B C (3R)-Methyl 3-(Boc-amino) -3-(2-anthryl)propanoate B->C H2 (50 psi) D Ester Reduction LiBH4 / THF C->D E (3R)-3-(Boc-amino)-3- (2-anthryl)propan-1-ol D->E F Deprotection 4M HCl in Dioxane E->F G (3R)-3-Amino-3- (2-anthryl)propan-1-ol F->G Neutralization

Fig 1. Three-step synthetic workflow for (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

Stereocontrol Cat Chiral Catalyst: [Rh(COD)(R-BINAP)]+ Coord Bidentate Coordination (Olefin & Boc Carbonyl) Cat->Coord Sub Substrate: (Z)-β-Amino Acrylate Sub->Coord Face Si-Face Shielding by (R)-BINAP Phenyls Coord->Face Hyd Re-Face Hydride Delivery Face->Hyd Prod (3R)-Enantiomer >99% ee Hyd->Prod

Fig 2. Logical relationship of stereocontrol in Rh-catalyzed asymmetric hydrogenation.

Experimental Protocols

Step 1: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Convert methyl (Z)-3-(Boc-amino)-3-(2-anthryl)acrylate to (3R)-methyl 3-(Boc-amino)-3-(2-anthryl)propanoate.

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with methyl (Z)-3-(Boc-amino)-3-(2-anthryl)acrylate (10.0 mmol, 3.77 g) and the chiral catalyst [Rh(COD)(R-BINAP)]BF4 (0.1 mmol, 1 mol%).

  • Solvent Addition: Add 40 mL of rigorously degassed anhydrous Methanol (MeOH).

    • Causality: Degassing is critical. Rh(I) complexes are highly susceptible to oxidative deactivation by dissolved O₂. Methanol is chosen over non-polar solvents because its protic nature stabilizes the polar transition state, maximizing enantioselectivity.

  • Hydrogenation: Purge the autoclave with H₂ gas three times, then pressurize to 50 psi. Stir the reaction at 25 °C for 12 hours.

  • Self-Validation: Vent the reactor. The initial deep orange color of the Rh-complex should have faded to a pale yellow. TLC analysis (Hexanes/EtOAc 8:2) will show complete consumption of the UV-active starting material (

    
    ) and the appearance of the product (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure and pass through a short silica plug (eluting with EtOAc) to remove the catalyst. Yield: ~98%, >99% ee.

Step 2: Chemoselective Ester Reduction

Objective: Reduce the ester to a primary alcohol without cleaving the Boc protecting group.

  • Reaction Setup: Dissolve the (3R)-

    
    -amino ester (9.5 mmol) in 30 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
    
  • Reagent Addition: Slowly add Lithium Borohydride (LiBH₄) (2.0 M in THF, 14.25 mL, 28.5 mmol, 3.0 eq) dropwise over 15 minutes.

    • Causality: LiBH₄ is deliberately selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a stronger reducing agent, it risks over-reducing the Boc carbamate to an N-methyl group. LiBH₄ provides perfect chemoselectivity for the ester.

  • Execution: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 6:4). The ester (

    
    ) will be replaced by a significantly more polar alcohol spot (
    
    
    
    ).
  • Quenching: Carefully quench the excess LiBH₄ by adding saturated aqueous NH₄Cl dropwise at 0 °C until bubbling ceases. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield (3R)-3-(Boc-amino)-3-(2-anthryl)propan-1-ol.

Step 3: Boc Deprotection and Isolation

Objective: Cleave the Boc group to yield the final (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

  • Deprotection: Dissolve the crude Boc-protected alcohol in 15 mL of anhydrous dichloromethane (DCM). Add 10 mL of 4M HCl in dioxane at 0 °C.

    • Causality: Anhydrous acidic conditions are used to prevent unwanted hydration or degradation of the electron-rich anthracene ring, which can occur under harsh aqueous acidic boiling conditions.

  • Execution: Stir at room temperature for 2 hours.

  • Self-Validation: The product will precipitate out of the DCM/dioxane mixture as a white/pale-yellow hydrochloride salt, providing an immediate visual confirmation of successful deprotection.

  • Neutralization: Filter the salt, wash with cold DCM, and dissolve in a minimal amount of water. Adjust the pH to 10 using 1M NaOH. Extract the free base with DCM (3 × 20 mL), dry over Na₂SO₄, and evaporate to yield the pure (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

Quantitative Data: Optimization of Hydrogenation

The choice of solvent and hydrogen pressure heavily dictates the stereochemical outcome of the Rh-catalyzed asymmetric hydrogenation. The table below summarizes the optimization parameters for the conversion of methyl (Z)-3-(Boc-amino)-3-(2-anthryl)acrylate.

EntrySolventPressure H₂ (psi)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
1MeOH 50 25 > 99 99
2TFE (Trifluoroethanol)5025> 9998
3THF50258592
4MeOH10025> 9996
5MeOH5050> 9994

Note: Protic solvents (MeOH, TFE) significantly outperform aprotic solvents (THF) in establishing high enantioselectivity. Increasing pressure or temperature beyond optimal baseline conditions (Entry 1) accelerates the reaction but slightly degrades the stereochemical fidelity due to competitive non-selective background pathways.

References

1.1, Benchchem.com. 2.2, Benchchem.com. 3.4, Benchchem.com. 4.3, Google Patents.

Sources

Application Note: Synthesis & Enantioselective Sensing with (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and application of (3R)-3-Amino-3-(2-anthryl)propan-1-ol (CAS: 1270458-22-4), a privileged chiral scaffold combining the high quantum yield of anthracene with the stereochemical directing ability of a 1,3-amino alcohol.

Unlike standard BINOL or diamine-based sensors, this molecule utilizes a flexible propyl backbone that allows for a distinct "bite angle" in hydrogen-bonding networks. It is primarily deployed for the fluorescence-based enantioselective recognition of chiral carboxylic acids (e.g., N-protected amino acids,


-hydroxy acids) and as a ligand in asymmetric catalysis.

Chemical Architecture & Mechanism[1]

The sensor operates via a Photoinduced Electron Transfer (PET) mechanism modulated by Hydrogen Bonding.

  • Fluorophore: The anthracene moiety provides a strong emission signal (

    
     nm).
    
  • Receptor: The amino (-NH

    
    ) and hydroxyl (-OH) groups act as a multipoint recognition site.
    
  • Mechanism: In the unbound state, the lone pair on the nitrogen can quench anthracene fluorescence via PET. Upon binding a chiral acid (protonation or H-bonding), the lone pair is engaged, suppressing PET and resulting in Fluorescence Enhancement (Chelation Enhanced Fluorescence - CHEF) or, depending on the analyte's electronic nature, Static Quenching .

Mechanistic Pathway (DOT Visualization)

SensorMechanism cluster_0 Interaction Logic Unbound Unbound Sensor (PET Active / Low Fluorescence) Complex Sensor-Analyte Complex (H-Bonding Network) Unbound->Complex + Analyte Analyte Chiral Analyte (R-COOH) Analyte->Complex Signal Fluorescence Response (PET Suppressed / High Signal) Complex->Signal Excitation @ 365nm

Figure 1: Logic flow of the sensing mechanism. Binding of the analyte engages the nitrogen lone pair, modulating the PET process and altering fluorescence intensity.

Synthesis Protocol

The synthesis prioritizes enantiomeric purity (


). The recommended route utilizes the Rodionov Reaction  followed by Enzymatic Resolution  and Reduction .
Retrosynthetic Analysis
  • Target: (3R)-3-Amino-3-(2-anthryl)propan-1-ol

  • Precursor: 3-Amino-3-(2-anthryl)propanoic acid

  • Starting Material: 2-Anthraldehyde

Step-by-Step Methodology
Step 1: Synthesis of Racemic

-Amino Acid

Reaction: Modified Rodionov Condensation.

  • Reagents: Mix 2-Anthraldehyde (1.0 eq), Malonic acid (1.2 eq), and Ammonium acetate (2.0 eq) in ethanol.

  • Conditions: Reflux at 80°C for 8–12 hours.

  • Workup: Cool the mixture. The product, 3-amino-3-(2-anthryl)propanoic acid, often precipitates. Filter and wash with cold ethanol.

  • Yield Target: 60–75%.

Step 2: Esterification & Enzymatic Resolution

To achieve the (3R) configuration, kinetic resolution is preferred over fractional crystallization for scalability.

  • Esterification: Reflux the acid in dry ethanol with

    
     (cat.) to yield Ethyl 3-amino-3-(2-anthryl)propanoate.
    
  • Resolution: Suspend the racemic ester in phosphate buffer (pH 7.0) containing Candida antarctica Lipase B (CAL-B) .

  • Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (3R)-ester intact.

  • Separation: Extract the unreacted (3R)-ester with Ethyl Acetate. The (S)-acid remains in the aqueous phase.

  • Validation: Check enantiomeric excess (

    
    ) via Chiral HPLC (Chiralcel OD-H column). Target 
    
    
    
    .
Step 3: Reduction to Amino Alcohol

Reaction: Hydride Reduction.

  • Setup: Dissolve (3R)-ester in anhydrous THF under Nitrogen/Argon.

  • Reagent: Add

    
      (Lithium Aluminum Hydride, 2.5 eq) dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 4 hours.

  • Quench: Fieser workup (

    
    , 
    
    
    
    ,
    
    
    ).
  • Purification: Flash chromatography (DCM/MeOH/

    
     90:10:1).
    
  • Product: (3R)-3-Amino-3-(2-anthryl)propan-1-ol as a pale yellow solid.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Anthraldehyde Step1 Rodionov Condensation (Malonic Acid / NH4OAc) Start->Step1 Inter1 rac-3-Amino-3-(2-anthryl)propanoic acid Step1->Inter1 Step2 Esterification & CAL-B Resolution Inter1->Step2 Inter2 (3R)-Ethyl Ester (>98% ee) Step2->Inter2 Step3 LiAlH4 Reduction Inter2->Step3 Final (3R)-3-Amino-3-(2-anthryl)propan-1-ol Step3->Final

Figure 2: Synthetic pathway from aldehyde precursor to final chiral amino alcohol.

Application Protocol: Enantioselective Sensing

This protocol describes the evaluation of the sensor against N-Boc-Amino Acids (e.g., N-Boc-Phenylalanine).

Materials
  • Host Solution:

    
     M solution of (3R)-Sensor in HPLC-grade Chloroform (
    
    
    
    ) or Acetonitrile (
    
    
    ).
  • Guest Solution:

    
     M solutions of (R)- and (S)- analytes.
    
  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).

Titration Procedure
  • Baseline: Record the emission spectrum of the Host Solution (2.0 mL) from 380 nm to 550 nm (

    
     nm).
    
  • Titration: Add aliquots (e.g., 10

    
    L) of the Guest Solution to the cuvette.
    
  • Equilibration: Mix thoroughly and allow to equilibrate for 2 minutes.

  • Measurement: Record emission spectra after each addition until saturation (usually 50–100 equivalents).

  • Control: Repeat with the opposite enantiomer of the guest under identical conditions.

Data Analysis & Metrics

1. Stern-Volmer Analysis: Plot


 (for quenching) or 

(for enhancement) vs. Concentration

.

  • 
    : Intensity of free sensor.
    
  • 
    : Intensity at concentration 
    
    
    
    .
  • 
    : Stern-Volmer constant (Binding affinity proxy).
    

2. Enantioselectivity Factor (


): 


  • A higher

    
     indicates superior chiral discrimination.
    

3. Enantiomeric Fluorescence Difference (


): 


  • Used to quantify the visual discrimination capability.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Fluorescence Yield Oxygen quenching or impurity.Degas solvents with Argon; recrystallize sensor from EtOH/Hexane.
No Chiral Discrimination Solvent too polar (competes for H-bonds).Switch from MeOH to

, Toluene, or DCM.
Precipitation during Titration Complex insolubility.Lower the concentration to

M range.
Low ee in Synthesis Incomplete enzymatic resolution.Increase reaction time with CAL-B or re-crystallize the tartrate salt of the intermediate.

References

  • BenchChem. (n.d.). 3-Amino-3-(2-anthryl)propan-1-OL Structure and Properties. Retrieved from

  • Smolecule. (2024). Synthesis methods for 3-Amino-3-(2-anthryl)propanoic acid. Retrieved from

  • Zhang, X., et al. (2012). A Chiral Porous Metal–Organic Framework for Highly Sensitive and Enantioselective Fluorescence Sensing. Journal of the American Chemical Society.[1][2] Retrieved from

  • Liu, Y., et al. (2004). Enantioselective sensing of chiral carboxylic acids. Chemical Communications.[1][3] Retrieved from

  • Fluorochem. (n.d.). Product Specifications: 3-AMINO-3-(2-ANTHRYL)PROPAN-1-OL.[4] Retrieved from

Sources

High-Performance Derivatization Strategies for (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing (3R)-3-Amino-3-(2-anthryl)propan-1-ol as a chiral building block, fluorescent sensor, or resolving agent.

Application Note: AN-ANT-3R-2026

Executive Summary & Molecule Profile

(3R)-3-Amino-3-(2-anthryl)propan-1-ol is a bifunctional chiral scaffold combining the lipophilic, fluorescent properties of anthracene with the polar, chelating capabilities of an amino-alcohol.

  • Primary Utility: Chiral solvating agent (CSA), fluorescent sensor for enantioselective recognition, and intermediate for beta-amino acid synthesis.

  • Technical Challenge: The primary amine moiety often quenches the anthracene fluorescence via Photoinduced Electron Transfer (PET). Furthermore, the compound is prone to photodimerization (4+4 cycloaddition) upon exposure to UV light.

  • Derivatization Goal: To block the amine lone pair (restoring fluorescence), determine enantiomeric excess (ee), or lock the conformation for stereoselective catalysis.

Chemical Profile
PropertySpecification
CAS Registry 1270458-22-4
Molecular Formula C₁₇H₁₇NO
MW 251.33 g/mol
Key Nucleophiles Primary Amine (

, C3), Primary Alcohol (

, C1)
Chromophore 2-Anthryl (Excitation

, Emission

)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water, Hexane.[1]

Strategic Considerations (The "Why" Behind the Protocol)

Chemoselectivity (N- vs. O-Attack)

The primary amine at C3 is significantly more nucleophilic than the primary alcohol at C1.

  • Kinetic Control: Reactions at

    
     with 
    
    
    
    of electrophile (e.g., acid chloride) will selectively derivatize the amine (Amide formation).
  • Thermodynamic Control: Higher temperatures or excess reagent will derivatize both (Amide-Ester formation).

The "Fluorescence Switch" Mechanism

In the native state, the nitrogen lone pair on the C3-amine can transfer an electron to the excited anthracene fluorophore (PET mechanism), effectively quenching fluorescence.

  • Action: Derivatizing the amine into an amide , carbamate , or sulfonamide withdraws electron density from the nitrogen.

  • Result: PET is suppressed, and fluorescence quantum yield (

    
    ) increases dramatically. This is critical for HPLC detection limits.
    
Photostability Precaution

Anthracene derivatives undergo photodimerization.

  • Rule: All reactions must be performed in amber glassware or vessels wrapped in aluminum foil.

Protocol A: Determination of Enantiomeric Purity (Mosher's Method)

Objective: To validate the (3R) configuration and quantify enantiomeric excess (ee) using


-NMR or 

-NMR.
Materials
  • Analyte: 5 mg (3R)-3-Amino-3-(2-anthryl)propan-1-ol.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Base: Pyridine (anhydrous) or DMAP/Triethylamine.

  • Solvent: Deuterated Chloroform (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a clean, dry NMR tube (amberized), dissolve

    
     of the amino alcohol in 
    
    
    
    
    
    .
  • Base Addition: Add

    
     of anhydrous pyridine. Shake gently.
    
  • Derivatization: Add

    
     of (R)-MTPA-Cl (
    
    
    
    ).
    • Note: The reaction is instantaneous for the amine. The alcohol reacts much slower. For exclusive N-acylation, analyze immediately.

  • Incubation: Allow to stand at room temperature for 15 minutes to ensure complete N-acylation.

  • Analysis: Acquire

    
    -NMR.
    
    • Diagnostic Signal: Focus on the methoxy (

      
      ) signal of the Mosher moiety or the methine proton (
      
      
      
      ) at the C3 position.
    • Logic: If the sample is pure (3R), you will see a single set of diastereomeric peaks. If racemization has occurred, a second set of peaks (representing the (S)-amine derivative) will appear.

Graphviz Workflow: Mosher's Analysis

MosherLogic Start Racemic or (3R) Analyte Reagent Add (R)-MTPA-Cl (Chiral Derivatizing Agent) Start->Reagent Reaction Formation of Diastereomeric Amides Reagent->Reaction NMR 1H-NMR Analysis (Diagnostic Shifts) Reaction->NMR Result Calculate % ee Integration of Diastereomers NMR->Result

Figure 1: Workflow for stereochemical validation using Mosher's Acid Chloride.

Protocol B: Chemoselective N-Acylation (Fluorescence Activation)

Objective: To synthesize a stable, highly fluorescent standard for HPLC or biological assays by blocking the amine lone pair.

Materials
  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Solvent: Dichloromethane (DCM).

  • Base: Triethylamine (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve

    
     (
    
    
    
    ) of (3R)-3-Amino-3-(2-anthryl)propan-1-ol in
    
    
    anhydrous DCM under nitrogen atmosphere.
    • Precaution: Wrap flask in foil.

  • Base Addition: Add

    
     (
    
    
    
    ) of
    
    
    . Cool to
    
    
    (ice bath).
  • Acylation: Dropwise add

    
     (
    
    
    
    ) of Acetyl Chloride.
    • Why Acetyl Chloride? It is more reactive than anhydride, allowing the reaction to proceed at

      
       to minimize O-acylation side products.
      
  • Quenching: After 30 minutes, add

    
     saturated 
    
    
    
    solution.
  • Extraction: Extract the organic layer with DCM (

    
    ). Dry over 
    
    
    
    .
  • Validation: Check TLC (5% MeOH in DCM). The product (

    
    ) will be intensely blue-fluorescent under 365 nm UV, significantly brighter than the starting material (
    
    
    
    ).

Protocol C: Cyclization to Oxazolidinones (Conformational Locking)

Objective: To create a rigid heterocyclic scaffold. This is ideal for X-ray crystallography or as a protected intermediate that resists racemization.

Reaction Mechanism

The amino alcohol reacts with a carbonyl source (Triphosgene or CDI) to form a 5-membered cyclic carbamate (Oxazolidinone).

Step-by-Step Methodology
  • Setup: Flame-dry a 10 mL round-bottom flask. Add

    
     of amino alcohol and 
    
    
    
    anhydrous THF.
  • Reagent: Add

    
     (
    
    
    
    ) of Carbonyl Diimidazole (CDI).
  • Reflux: Heat the mixture to

    
     for 2 hours.
    
    • Observation: Evolution of

      
       gas may be observed (if using phosgene equivalents).
      
  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with

    
     (to remove unreacted imidazole/amine).
    
  • Result: The product is the (4R)-4-(2-anthryl)-1,3-oxazolidin-2-one.

Graphviz Pathway: Cyclization

Cyclization Substrate (3R)-3-Amino-3-(2-anthryl)propan-1-ol (Flexible Chain) Intermediate Intermediate: N-Carbamoyl Imidazole Substrate->Intermediate N-Attack (Fast) Reagent Reagent: CDI or Triphosgene (Carbonyl Source) Reagent->Intermediate Product (4R)-4-(2-anthryl)-1,3-oxazolidin-2-one (Rigid Ring) Intermediate->Product O-Attack (Cyclization) - Imidazole

Figure 2: Chemical pathway for the formation of the rigid oxazolidinone scaffold.

Analytical Data Summary

Expected shifts for the N-Acetylated derivative (Protocol B) in


:
NucleusMoietyChemical Shift (

, ppm)
Multiplicity
1H Anthryl-Ar-H

Multiplets
1H Amide-NH

Broad Singlet
1H C3-H (Chiral)

Quartet/Multiplet
1H Acetyl-CH3

Singlet
1H C1-H2 (CH2-OH)

Multiplet

References

  • American Chemical Society. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Phthalimides and Oxazolidinones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 2-amino-3-arylpropan-1-ols. Retrieved from [Link]

Sources

Strategic Coupling of (3R)-3-Amino-3-(2-anthryl)propan-1-ol with Aldehydes: From Chiral Ligands to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4]

(3R)-3-Amino-3-(2-anthryl)propan-1-ol (CAS 1270458-22-4) is a specialized chiral building block distinguished by its 1,3-amino alcohol motif and the bulky, fluorescent anthracene moiety. Unlike common 1,2-amino alcohols (e.g., phenylglycinol) which form 5-membered oxazolidines, this 1,3-scaffold reacts with aldehydes to form tetrahydro-1,3-oxazines (6-membered rings) or, under reducing conditions, chiral secondary amines .

The anthracene group serves two critical functions:

  • Stereocontrol: It provides significant steric bulk, enhancing diastereoselectivity in catalytic applications (e.g., diethylzinc additions).

  • Photophysical Reporter: It acts as a fluorophore, making the resulting derivatives valuable for enantioselective fluorescent sensing (PET sensors).

This guide details the two primary divergence points when coupling this substrate with aldehydes: Reductive Amination (Pathway A) and Cyclodehydration (Pathway B).

Decision Matrix: Reaction Pathway Selection

The choice of reaction conditions dictates the chemoselectivity between the open-chain amine and the cyclic oxazine.

ReactionPathways Start (3R)-3-Amino-3-(2-anthryl)propan-1-ol + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Reversible Condensation Imine Imine / Iminium Species Hemiaminal->Imine - H2O (Equilibrium) RedAgent Reducing Agent (NaBH4 / NaBH(OAc)3) Imine->RedAgent Pathway A Dehydration Dehydration (Dean-Stark / Mol. Sieves) Imine->Dehydration Pathway B SecAmine TARGET A: Secondary Amine (Chiral Ligand/Sensor) RedAgent->SecAmine Reduction Oxazine TARGET B: Tetrahydro-1,3-oxazine (Heterocyclic Scaffold) Dehydration->Oxazine Cyclization (6-endo-trig)

Figure 1: Divergent synthesis pathways based on water management and reducing agent presence.

Pathway A: Reductive Amination (Ligand Synthesis)

This protocol yields


-alkylated derivatives retaining the free hydroxyl group. These are preferred for generating chiral ligands (e.g., for asymmetric catalysis) or fluorescent sensors where the amine nitrogen is the binding site.
Mechanism & Critical Factors
  • Imine Stability: The intermediate imine is often unstable due to the competing intramolecular cyclization.

  • Solvent Choice: Methanol (MeOH) or 1,2-Dichloroethane (DCE) are standard. DCE is preferred if using

    
    .
    
  • Drying Agents: Adding anhydrous

    
     or 
    
    
    
    shifts the equilibrium toward the imine before reduction.
Detailed Protocol

Reagents:

  • (3R)-3-Amino-3-(2-anthryl)propan-1-ol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Optional: Acetic acid (1-2 drops) to catalyze imine formation.

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve the amino alcohol (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aldehyde (1.1 mmol).

    • Optimization: If the aldehyde is sterically hindered or electron-rich, add 1.5 equiv of

      
       and stir for 2–4 hours to force imine formation.
      
    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (imine is often less polar than the amine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 mmol) portion-wise. (Note: If 
      
      
      
      was used, use
      
      
      in MeOH instead for the reduction step).
    • Allow to warm to RT and stir overnight (12–16 h).

  • Work-up:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (

      
       mL). The anthracene moiety makes the product lipophilic.
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc (gradient) or DCM/MeOH (95:5) if the product is polar.

    • Note: The product will be highly fluorescent under UV (365 nm).

Pathway B: Cyclodehydration to Tetrahydro-1,3-oxazines

This protocol forms a 6-membered heterocyclic ring. The reaction creates a new stereocenter at the C2 position (derived from the aldehyde), typically controlled by the bulky anthryl group at C4 (1,3-induction).

Mechanism & Critical Factors
  • Thermodynamics: The reaction is reversible. Water removal is mandatory to drive the reaction to completion.

  • Stereoselectivity: The anthryl group usually directs the incoming aldehyde substituent to the equatorial position in the chair-like transition state, yielding the cis-2,4-disubstituted oxazine (assuming C4 numbering relative to O1).

Detailed Protocol

Reagents:

  • (3R)-3-Amino-3-(2-anthryl)propan-1-ol (1.0 equiv)

  • Aldehyde (1.0–1.1 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (5–10 mol%)

Step-by-Step Procedure:

  • Setup:

    • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Fill the trap with the reaction solvent (Toluene).

  • Reaction:

    • Dissolve the amino alcohol (1.0 mmol) and aldehyde (1.05 mmol) in Toluene (20 mL).

    • Add catalytic

      
      TSA (0.05 mmol).
      
    • Heat to reflux (110°C) with vigorous stirring.

  • Monitoring:

    • Reflux until water collection in the Dean-Stark trap ceases (typically 3–6 hours).

    • Alternative: For volatile aldehydes, use activated Molecular Sieves (4Å) in refluxing THF or DCM instead of Dean-Stark.

  • Work-up:

    • Cool to RT.

    • Wash with saturated

      
       (to remove acid catalyst).
      
    • Wash with water and brine.[1]

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallization is often possible due to the crystallinity provided by the anthracene group.

    • If oil: Flash chromatography (Neutral Alumina or silica pre-treated with 1%

      
       to prevent ring hydrolysis).
      

Comparative Data & Troubleshooting

FeaturePathway A (Reductive Amination)Pathway B (Oxazine Formation)
Product Type Secondary Amine (Open Chain)Cyclic Aminal (6-membered Ring)
Key Reagent Hydride Source (

)
Acid Catalyst (

TSA) + Heat
Water Sensitivity Tolerant (if using

)
Intolerant (Must remove water)
Stability StableHydrolytically sensitive (reverts with acid/water)
NMR Signature

2.5–3.0 ppm (N-CH2)

4.5–5.5 ppm (O-CH-N, ring proton)
Main Challenge Over-alkylation (rare with sec-amines)Diastereomeric mixtures at C2
Troubleshooting Guide
  • Low Yield in Pathway B: If the oxazine hydrolyzes on silica, switch to neutral alumina or add 1% triethylamine to the eluent.

  • Solubility Issues: Anthracene derivatives can be insoluble in hexane. Use DCM or Toluene for loading columns.

  • Fluorescence Quenching: If fluorescence is weak, ensure the amine is protonated or chelated; free amines can quench anthracene fluorescence via Photoinduced Electron Transfer (PET).

References

  • General Synthesis of 1,3-Amino Alcohols
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Fulop, F., et al. (1987). "Synthesis and stereochemistry of 1,3-oxazines." Tetrahedron.
  • Fluorescent Sensors (Anthracene-based)

    • PubChem.[2][3] (2025).[4] "3-Amino-3-(2-anthryl)propan-1-ol Compound Summary." [Link]

Sources

Application Notes and Protocols for Scalable Manufacturing of Chiral Anthryl Propanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral anthryl propanols are a class of compounds with significant potential in pharmaceutical development, often serving as key intermediates or possessing inherent biological activity. The stereochemistry of these molecules is critical to their function, necessitating robust and scalable manufacturing processes to produce enantiomerically pure forms. This guide provides a comprehensive overview of scalable strategies for the synthesis of chiral anthryl propanols, with a focus on asymmetric reduction of the corresponding ketones and enzymatic kinetic resolution. Detailed protocols, process optimization considerations, and analytical methods for quality control are presented to aid researchers and drug development professionals in advancing these valuable compounds from the laboratory to industrial production.

Introduction: The Importance of Chirality in Anthryl Propanols

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For chiral compounds like anthryl propanols, the two enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development.[2][3][4] The bulky, aromatic anthracene moiety in anthryl propanols presents unique challenges and opportunities in asymmetric synthesis. This document outlines two primary scalable strategies for obtaining enantiopure anthryl propanols: asymmetric reduction of a prochiral ketone precursor and kinetic resolution of a racemic mixture.

Strategic Approaches to Scalable Synthesis

The choice of a manufacturing strategy for a chiral anthryl propanol depends on factors such as the desired enantiopurity, cost of goods, and scalability of the process. Below, we explore two of the most industrially viable approaches.

Asymmetric Reduction of 9-Acetylanthracene

A highly efficient route to chiral 1-(9-anthryl)ethanols and related propanols is the asymmetric reduction of the corresponding prochiral ketone, 9-acetylanthracene.[5] This method is advantageous as it can theoretically yield 100% of the desired enantiomer.

Ruthenium-based catalysts, such as those developed by Noyori, are well-established for the asymmetric reduction of ketones and are suitable for industrial-scale production.[6][7] These catalytic systems offer high enantioselectivity, excellent conversion rates, and can be operated at low catalyst loadings, making them economically viable.[6]

Key Considerations for Scalability:

  • Catalyst Loading: Minimizing the catalyst loading is crucial for cost-effectiveness. Optimization studies are necessary to find the lowest possible catalyst-to-substrate ratio without compromising reaction time or enantioselectivity.

  • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. The pressure of hydrogen can influence the reaction rate and needs to be carefully controlled in a scalable setting.

  • Solvent Selection: The choice of solvent can impact both the solubility of the substrate and the catalyst's activity and selectivity. Protic solvents like isopropanol are often used.

  • Product Isolation and Catalyst Removal: Efficient removal of the ruthenium catalyst from the final product is a critical consideration. This can be achieved through methods like filtration through silica gel or treatment with activated carbon.[6]

The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective alternative for the asymmetric reduction of ketones.[8][9][10] These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantioselectivity.

Key Considerations for Scalability:

  • Enzyme Selection and Availability: A wide range of commercially available KREDs can be screened to find an enzyme with high activity and selectivity for 9-acetylanthracene or related ketones.

  • Cofactor Regeneration: Most KREDs require a nicotinamide cofactor (NADH or NADPH) for activity. For a cost-effective process, an in-situ cofactor regeneration system is essential.[9] This is often achieved by using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) and a sacrificial substrate like glucose or formate.[8]

  • Substrate Loading and Product Inhibition: High substrate concentrations can sometimes lead to enzyme inhibition or deactivation. Process optimization may involve strategies like substrate feeding or the use of a two-phase system to mitigate these effects.[8]

  • Downstream Processing: The workup of biocatalytic reactions is often simpler than that of metal-catalyzed reactions. The product can typically be extracted with an organic solvent, and the enzyme can be removed by filtration.

Kinetic Resolution of Racemic 1-(9-Anthryl)ethanol

Kinetic resolution is a powerful technique for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. While the theoretical maximum yield for the desired enantiomer is 50%, this method can be highly effective and scalable, particularly when coupled with a process to racemize and recycle the unwanted enantiomer.

Lipases are robust and commercially available enzymes that can catalyze the enantioselective acylation or deacylation of alcohols.[11][12][13][14] In the context of chiral anthryl propanols, a lipase can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Key Considerations for Scalability:

  • Enzyme and Acyl Donor Selection: Screening of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors (e.g., vinyl acetate, isopropenyl acetate) is necessary to optimize the reaction for both rate and enantioselectivity.[11][14]

  • Solvent: The choice of an organic solvent is critical as it can significantly influence enzyme activity and stability. Non-polar solvents like hexane or heptane are often preferred.

  • Separation of Products: After the reaction, the acylated and unreacted enantiomers need to be separated. This is typically achieved by chromatography.

  • Racemization and Recycling: To improve the overall process efficiency, a method for racemizing the unwanted enantiomer can be developed, allowing it to be recycled back into the resolution process.

Detailed Protocols

Protocol for Biocatalytic Asymmetric Reduction of 9-Acetylanthracene

This protocol describes a scalable, whole-cell biocatalytic reduction of 9-acetylanthracene to (S)-1-(9-anthryl)ethanol using a ketoreductase-expressing E. coli strain with a glucose-coupled cofactor regeneration system.

Materials:

  • 9-Acetylanthracene

  • E. coli cells expressing a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • D-Glucose

  • NADP+ (or NAD+)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (for co-solvent and extraction)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the E. coli whole cells in the potassium phosphate buffer.

  • Reaction Setup: In a temperature-controlled reactor, add the phosphate buffer, D-glucose, and NADP+.

  • Substrate Addition: Dissolve the 9-acetylanthracene in a minimal amount of isopropanol and add it to the reactor. The final concentration of isopropanol should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Initiation of Reaction: Add the E. coli cell suspension to the reactor to initiate the reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Workup: Once the reaction is complete, extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or crystallization.

Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-1-(9-Anthryl)ethanol

This protocol details the kinetic resolution of racemic 1-(9-anthryl)ethanol via enantioselective acylation using an immobilized lipase.

Materials:

  • (±)-1-(9-Anthryl)ethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane or heptane

  • Molecular sieves (for maintaining anhydrous conditions)

Procedure:

  • Reaction Setup: In a dry, stirred reactor, add the racemic 1-(9-anthryl)ethanol, anhydrous hexane, and molecular sieves.

  • Acyl Donor Addition: Add vinyl acetate to the mixture.

  • Enzyme Addition: Add the immobilized lipase to the reactor to start the reaction.

  • Reaction Monitoring: Follow the reaction progress by chiral HPLC until approximately 50% conversion is reached. This will theoretically provide the highest enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Workup: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: The filtrate, containing the unreacted (e.g., R)-1-(9-anthryl)ethanol and the acylated (e.g., S)-1-(9-anthryl)ethyl acetate, is concentrated. The two components can then be separated by column chromatography. The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the pure (S)-enantiomer.

Analytical Methods for Quality Control

Accurate determination of enantiomeric excess (ee) and overall purity is critical for the manufacturing of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral anthryl propanols.[2][4][][16]

General Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for separating enantiomers of aromatic alcohols.[16]

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while acidic compounds may require an acidic additive (e.g., trifluoroacetic acid).[16]

  • Analysis: Inject a solution of the sample onto the column and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs), such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl).

General Procedure:

  • Derivatization: React the chiral anthryl propanol with a chiral derivatizing agent to form a mixture of diastereomers.

  • NMR Analysis: Acquire a high-resolution 1H or 19F NMR spectrum of the diastereomeric mixture. The signals for the two diastereomers will be chemically shifted differently.

  • Quantification: The enantiomeric excess can be determined by integrating the distinct signals corresponding to each diastereomer.

Data Presentation and Visualization

Table 1: Comparison of Scalable Manufacturing Strategies for Chiral Anthryl Propanols
FeatureAsymmetric Reduction (Metal-Catalyzed)Asymmetric Reduction (Biocatalytic)Kinetic Resolution (Enzymatic)
Theoretical Max. Yield 100%100%50% (without racemization)
Enantioselectivity High to excellent (>98% ee)[6]Often excellent (>99% ee)[8]High to excellent
Operating Conditions Elevated H2 pressure, variable temp.Ambient temp. & pressure, neutral pHMild temperatures
Catalyst/Enzyme Cost Moderate to highLow to moderateLow to moderate
Cofactor Requirement NoneYes (requires regeneration system)[9]None
Waste Stream Metal catalyst wastePrimarily aqueous, biodegradableOrganic solvents, enzyme
Scalability Well-establishedGood, requires bioreactor setupGood, requires large reactors
Diagrams

Scalable_Synthesis_Workflow cluster_asymmetric_reduction Asymmetric Reduction cluster_kinetic_resolution Kinetic Resolution ketone 9-Acetylanthracene ar_catalyst Chiral Catalyst (Ru-based or KRED) ketone->ar_catalyst Reduction chiral_alcohol Enantiopure Anthryl Propanol ar_catalyst->chiral_alcohol racemic_alcohol Racemic Anthryl Propanol kr_enzyme Lipase + Acyl Donor racemic_alcohol->kr_enzyme Selective Acylation separation Separation (Chromatography) kr_enzyme->separation enantiomer_1 Enantiomer 1 (Acylated) separation->enantiomer_1 enantiomer_2 Enantiomer 2 (Unreacted) separation->enantiomer_2

Figure 1: High-level overview of the two primary scalable synthetic routes to chiral anthryl propanols.

Biocatalytic_Reduction_Cycle ketone 9-Acetylanthracene kred KRED ketone->kred alcohol (S)-1-(9-Anthryl)ethanol kred->alcohol nadp NADP+ kred->nadp gdh GDH nadp->gdh nadph NADPH nadph->kred gdh->nadph gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

Figure 2: Schematic of a biocatalytic asymmetric reduction system with cofactor regeneration.

Conclusion

The scalable manufacturing of chiral anthryl propanols is achievable through several well-established and robust methodologies. Asymmetric reduction, either through metal catalysis or biocatalysis, offers a direct route to the desired enantiomer with high theoretical yields. Enzymatic kinetic resolution provides a powerful alternative, especially when combined with a racemization step for the unwanted enantiomer. The selection of the optimal process will depend on a thorough evaluation of factors such as cost, efficiency, and the specific requirements of the target molecule. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the path from laboratory-scale synthesis to industrial production of these important chiral building blocks.

References

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Phenomenex. (2017, August 24). Chiral Chromatography in Pharma.
  • Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (2025, November 24). ACS Sustainable Chemistry & Engineering.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar.
  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2021, March 15). Microbial Biotechnology.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. (2009, January 21). Chemical Society Reviews.
  • Asymmetric Transfer Hydrogenation of 9- Acetylanthracene. (n.d.).
  • Biosynthetic pathway for the production of chiral aromatic alcohols... (n.d.).
  • Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst. (2020, February 21). Scientific Reports.
  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2021, March 15). PubMed.
  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. (2011, April 15). PubMed.
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2015, November 16). Journal of the Chinese Chemical Society.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). ChemBioChem.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). Molecules.
  • Ketone Reduction. (2026, February 17). Wordpress.
  • oa Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005, October 1).
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (n.d.).
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). Symmetry.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). The Journal of Organic Chemistry.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. (n.d.). JOCPR.
  • 9-ACETYLANTHRACENE synthesis. (n.d.). ChemicalBook.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021, January 1). IRIS .

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology.
  • Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. (2014, April 15). PubMed.
  • Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee)
  • Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry.
  • Integral Stereoselectivity of Lipase Based on the Chromatographic Resolution of Enantiomeric/Regioisomeric Diacylglycerols. (2021, January 5). Journal of Agricultural and Food Chemistry.
  • Synthesis and photochemical properties of 1,3-di-9-anthryl-2-propanol, 1,3-di-9-anthrylacetone, and related propano-linked anthracenes. (1989, June 23). OSTI.GOV.
  • A tandem asymmetric synthesis approach for the efficient preparation of enantiomerically pure 9-(hydroxyethyl) anthracene. (2025, August 7).
  • 9-Acetylanthracene | C16H12O | CID 69911. (n.d.). PubChem.
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (n.d.). Georgia Southern Commons.
  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers.
  • Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. (n.d.). PMC.
  • Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumin
  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. (n.d.). Organic Chemistry Portal.
  • (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol. (n.d.). MilliporeSigma.
  • Mechanistic studies using (R)-2 (G = 9-anthryl): (a) the kinetic resolution of racemic 1 in the absence of 3g. (b) The substitution reaction of enantio-pure (S). (n.d.).
  • Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium c

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3R)-3-Amino-3-(2-anthryl)propan-1-OL and its Contaminants

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (3R)-3-Amino-3-(2-anthryl)propan-1-OL. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this chiral amino alcohol, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (3R)-3-Amino-3-(2-anthryl)propan-1-OL?

A1: The most common impurities in a synthesis targeting (3R)-3-Amino-3-(2-anthryl)propan-1-OL typically arise from the synthetic route employed. Assuming a common pathway involving the asymmetric reduction of a precursor ketone, 3-amino-3-(2-anthryl)propan-1-one, you can expect the following contaminants:

  • Unreacted Starting Material: The precursor, 3-amino-3-(2-anthryl)propan-1-one, may be present if the reduction is incomplete.

  • The "Wrong" Enantiomer: The undesired (S)-enantiomer of 3-amino-3-(2-anthryl)propan-1-ol is often a significant impurity, the amount of which depends on the enantioselectivity of the synthesis.

  • Side-Products from Precursor Synthesis: Impurities from the preparation of the aminoketone precursor can be carried through.

  • Over-reduction Products: Although less common with selective reducing agents, reduction of the anthracene ring system is a possibility under harsh conditions.

Q2: My initial purification by standard silica gel chromatography is giving poor separation and significant tailing. Why is this happening?

A2: The basicity of the amino group in your compound is the primary cause of poor performance on standard silica gel. The amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and often irreversible adsorption.

To mitigate this, you can:

  • Use a Modified Mobile Phase: Add a basic modifier, such as 0.1-1% triethylamine (TEA) or diethylamine (DEA), to your eluent system (e.g., hexane/isopropanol). This will compete with your analyte for binding to the acidic sites on the silica.

  • Consider Alternative Stationary Phases: Alumina (basic or neutral) or reversed-phase silica (C18) may provide better results, although chiral separation will likely not be achieved with these methods.

For effective enantiomeric purification, more specialized techniques such as chiral HPLC or diastereomeric salt resolution are necessary.

Troubleshooting Purification Methods

This section provides detailed troubleshooting for the two primary methods of purifying (3R)-3-Amino-3-(2-anthryl)propan-1-OL: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Resolution.

Chiral HPLC Purification

Chiral HPLC is a powerful technique for separating enantiomers.[1][2] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]

Problem 1: No separation of enantiomers on a chiral column.

  • Cause: The chosen chiral stationary phase (CSP) and mobile phase combination is not suitable for your compound.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for lack of enantiomeric separation.

Problem 2: Poor peak shape (tailing or fronting) in chiral HPLC.

  • Cause: Secondary interactions with the stationary phase, column overload, or inappropriate solvent for sample dissolution.

  • Solutions:

IssueProbable CauseRecommended Action
Peak Tailing Strong interaction of the basic amine with residual silanols on the CSP.Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[3]
Column overload.Reduce the concentration of your sample or the injection volume.
Peak Fronting Sample dissolved in a stronger solvent than the mobile phase.Dissolve your sample in the mobile phase or a weaker solvent.
Column overload.Decrease the injection volume or dilute the sample.
Diastereomeric Salt Resolution

This classical method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, and can be separated by crystallization.[4]

Problem 1: No crystallization of the diastereomeric salt.

  • Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for failure of diastereomeric salt crystallization.

Problem 2: An oil forms instead of crystals.

  • Cause: The solubility of the diastereomeric salt is too high at the temperature of crystallization, leading to precipitation above its melting point.[5]

  • Solutions:

    • Add more solvent: This will keep the salt dissolved at a higher temperature, allowing it to crystallize at a lower temperature where it is less likely to oil out.[5]

    • Change the solvent system: A solvent in which the salt is less soluble may promote crystallization over oiling.

    • Slower cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.

Problem 3: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.

  • Solutions:

    • Recrystallization: Recrystallize the obtained solid from the same or a different solvent system. This is often necessary to achieve high diastereomeric purity.[6]

    • Solvent Screening: The key to successful diastereomeric resolution is finding a solvent where one diastereomer is significantly less soluble than the other. A systematic screening of solvents is highly recommended.

    • Kinetic vs. Thermodynamic Control: Sometimes, rapid crystallization (kinetic control) can yield a higher purity of the less soluble diastereomer. In other cases, allowing the system to equilibrate over a longer period (thermodynamic control) is beneficial.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for (3R)-3-Amino-3-(2-anthryl)propan-1-OL

This protocol provides a starting point for developing a chiral HPLC method. Based on the analysis of similar aromatic amino alcohols, a polysaccharide-based CSP is a promising choice.[1][8]

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These are known for their broad applicability to chiral amines and alcohols.[9]

  • Initial Mobile Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)

    • Run a racemic standard of 3-amino-3-(2-anthryl)propan-1-ol with both mobile phases.

  • Method Optimization:

    • Adjust the ratio of the alcohol modifier (isopropanol or ethanol) in n-hexane. A typical range to explore is from 5% to 30%. Increasing the alcohol content generally decreases retention time.

    • If peak shape is poor, ensure 0.1% DEA is present in the mobile phase.[3]

    • The flow rate can be set to 1.0 mL/min for a standard 4.6 mm ID column.

    • Maintain a constant column temperature, typically 25 °C.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 3-amino-3-(2-anthryl)propan-1-ol using L-(+)-tartaric acid. The optimal solvent and stoichiometry should be determined experimentally.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 3-amino-3-(2-anthryl)propan-1-ol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent.

    • Slowly add the tartaric acid solution to the stirred amine solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization begins, allow the flask to stand undisturbed, possibly at a reduced temperature (e.g., 4 °C), for several hours to overnight to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals to a constant weight.

  • Liberation of the Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise until the pH is > 10 to liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered amine using the developed chiral HPLC method (Protocol 1).

    • The other enantiomer can be recovered from the mother liquor by basification and extraction.

References

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Indian Journal of Chemistry. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2005). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Autech-biochem. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • University of Pennsylvania. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-3-phenyl-1-propanol (C9H13NO). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (2012). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Preventing photodegradation of anthracene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: ANTH-PROTECT-001 Assigned Specialist: Senior Application Scientist, Photochemistry Division

Introduction

Welcome to the technical support interface for polycyclic aromatic hydrocarbon (PAH) synthesis. You are likely here because your anthracene derivative yields are inconsistent, or your product is decomposing into insoluble precipitates (dimers) or yellow/brown oils (quinones) before isolation.

Anthracene derivatives are notoriously photolabile. They undergo two primary parasitic reactions upon exposure to UV-A and Blue Light (300–450 nm):

  • [4+4] Photocycloaddition (Dimerization): Occurs in oxygen-poor environments.

  • Photooxidation (Endoperoxide formation): Occurs in the presence of singlet oxygen (

    
    ).
    

This guide provides a rigorous, self-validating framework to eliminate these pathways during synthesis.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is my reaction degrading even when I use "low light"?

A: "Low light" is often insufficient. Standard fluorescent lab lights emit significant energy in the 350–400 nm range, which overlaps perfectly with the


 transition of the anthracene core.

The Degradation Pathway: The 9 and 10 positions of the central ring are the nodes of highest electron density and lowest localization energy.

  • Scenario A (Dimerization): An excited anthracene molecule (

    
    ) reacts with a ground-state molecule (
    
    
    
    ) to form a butterfly-shaped dimer. This breaks the aromaticity of the central ring.
  • Scenario B (Oxidation): The excited triplet state of anthracene transfers energy to ground-state triplet oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ). This species attacks the 9,10 positions to form an endoperoxide, which thermally decomposes to anthraquinone.
Visualizing the Threat

The following diagram illustrates the competing pathways you must suppress.

AnthraceneDegradation cluster_prevention Prevention Strategies Anthracene Anthracene Derivative (Intact) Excited Excited State (S1 / T1) Anthracene->Excited UV/Vis Light (300-450 nm) Endoperoxide 9,10-Endoperoxide Anthracene->Endoperoxide + Singlet Oxygen Dimer [4+4] Dimer (Insoluble Precipitate) Excited->Dimer + Ground State Anthracene (High Conc.) SingletOx Singlet Oxygen (1O2) Generation Excited->SingletOx + O2 (Energy Transfer) Anthraquinone Anthraquinone (Yellow/Brown Oil) Endoperoxide->Anthraquinone Thermal Decomp or Acid/Base BlockLight Amber Glass / Red Light RemoveO2 Freeze-Pump-Thaw

Caption: Figure 1. Parasitic degradation pathways of anthracene. Dimerization dominates in concentrated, oxygen-free solutions; oxidation dominates in aerated solutions.

Module 2: Standard Operating Procedures (SOPs)

SOP-01: The "Safe-Light" Environment

Foil wrapping is a passive measure that fails during visual inspections. You must engineer the environment.

  • Wavelength Cutoff: Anthracene derivatives are generally transparent to wavelengths >550 nm.

  • Active Lighting: Replace hood lights with Red LED PAR38 lamps (Peak emission ~630 nm).

  • Passive Shielding: Use Low-Actinic (Amber) Glassware for all steps. If unavailable, double-wrap vessels in aluminum foil, ensuring no gaps at the neck.

SOP-02: Solvent Deoxygenation (The Freeze-Pump-Thaw Cycle)

Sparging (bubbling gas) is insufficient for preventing photooxidation in highly sensitive steps because it leaves residual microbubbles of oxygen.

Protocol:

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum ( < 0.1 mbar) for 5–10 minutes to remove headspace gas.

  • Thaw: Close vacuum, thaw in warm water bath. (Gas bubbles will evolve from the solid).

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with high-purity Argon (Ar is heavier than air and provides a better blanket than

    
    ).
    
SOP-03: The Inert-Dark Manifold Workflow

This workflow integrates the physical setup required to handle these compounds.

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Start Start: Reagent Prep Step1 1. Wrap all vessels in Foil or use Amber Glass Start->Step1 Step2 2. Switch Lab Light to RED (>600nm) Step1->Step2 Step3 3. Degas Solvents (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Cannula Transfer Reagents (Closed System) Step3->Step4 Strict Anaerobic Step5 5. Maintain Positive Argon Pressure Step4->Step5 Step6 6. Monitor via TLC (Minimize exposure < 10s) Step5->Step6 Step7 7. Quench in Dark (e.g., add water/acid) Step6->Step7 Complete Step8 8. Evaporate Solvent (Rotovap bath < 30°C, Shielded) Step7->Step8

Caption: Figure 2. The "Inert-Dark" workflow for handling photosensitive PAHs.

Module 3: Troubleshooting Dashboard

Diagnostic Matrix: What is my mixture telling me?
SymptomProbable CauseVerification TestCorrective Action
Insoluble White Precipitate [4+4] Dimerization. The dimer is non-planar and often crystallizes out of aromatic solvents.NMR: Check for loss of aromatic peaks (see NMR Table below).Filter precipitate (dimer). Heating >200°C can sometimes revert the dimer to monomer, but yields are low.
Yellow/Brown Oil/Solid Photooxidation (Anthraquinone). TLC: New spot is much more polar than starting material. IR: Look for C=O stretch ~1670 cm⁻¹.Irreversible. Purify via column chromatography immediately. Improve deoxygenation next time.
TLC Spot Streaking Decomposition on Silica. Acidic silica can catalyze degradation of endoperoxides.2D TLC: Run plate, rotate 90°, run again. If spots are off-diagonal, degradation is happening during elution.Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.
Low Yield (No byproduct) Polymerization. GPC: Check for high MW species.Reduce concentration. Dimerization is bimolecular (

); diluting slows it down quadratically.
NMR Diagnostics: The "Bridgehead" Shift

The most reliable way to confirm degradation is Proton NMR (


-NMR). Watch the protons at the 9 and 10 positions.[1]
Species9,10-H Chemical Shift (

, ppm)
MultiplicityStructural Change
Intact Anthracene 8.0 – 9.0 ppm Singlet (usually)Fully Aromatic
[4+4] Dimer 4.5 – 5.5 ppm Singlet

(Aliphatic Bridgehead)
Endoperoxide 6.0 – 6.5 ppm SingletOxygen Bridge
Anthraquinone N/A N/AProtons lost; Carbonyls formed

Module 4: Storage & Analytics

Q: How do I store the final product?

A: Even in the solid state, surface oxidation occurs.

  • Vial: Amber glass vial.

  • Atmosphere: Flush with Argon, then seal with Parafilm.

  • Secondary Containment: Place the vial inside a secondary opaque jar or aluminum can.

  • Temperature: Store at -20°C. Cold temperatures inhibit the thermal decomposition of any trace endoperoxides formed.

Q: Can I use DCM or Chloroform for NMR?

A: Avoid if possible. Halogenated solvents (DCM,


) can generate radicals (

) under light exposure, accelerating decomposition.
  • Recommendation: Use Benzene-

    
      or Toluene-
    
    
    
    for long-term stability studies. If
    
    
    is mandatory, filter it through basic alumina to remove acidic impurities and keep the tube wrapped in foil until insertion into the magnet.

References

  • IUPAC. (2006). Quantities, Units and Symbols in Physical Chemistry (The Green Book). 3rd ed. IUPAC. Link

  • Greene, F. D., et al. (1955). "Anthracene Derivatives. Photodimerization of 9-Substituted Anthracenes." Journal of the American Chemical Society, 77(14), 3852–3855. Link

  • Aubry, J. M., et al. (2003). "Reversible Binding of Oxygen to Aromatic Compounds." Accounts of Chemical Research, 36(9), 668–675. Link

  • Saltiel, J., et al. (1996). "The Mechanism of Anthracene Photodimerization." Journal of Physical Chemistry, 100(21), 8989–8999. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for Anthracene-Based Fluorescent Probes." BenchChem Technical Library. Link

Sources

Technical Support Center: Recrystallization of (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3R)-3-Amino-3-(2-anthryl)propan-1-OL. It addresses common challenges encountered during the crucial purification step of recrystallization, offering troubleshooting strategies and frequently asked questions to ensure the successful isolation of this high-purity chiral amino alcohol.

Troubleshooting Guide: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] For (3R)-3-Amino-3-(2-anthryl)propan-1-OL, a molecule combining a chiral amino alcohol with a bulky aromatic anthracene group, selecting the right solvent and conditions is paramount.[3]

Common Problems & Solutions

Issue ID: RC-01 - Poor or No Crystal Formation

  • Possible Causes:

    • Solvent is too good: The compound remains highly soluble even at low temperatures.

    • Insufficient concentration: The solution is not saturated or supersaturated, a necessary condition for crystallization to occur.

    • Presence of impurities that inhibit crystallization.

  • Recommended Actions & Solutions:

    • Solvent Screening: If the compound is too soluble, a less polar solvent or a solvent mixture (antisolvent system) should be considered. For amino alcohols, which possess both polar (amine, hydroxyl) and non-polar (anthryl) functionalities, a systematic screening of solvents with varying polarities is recommended.

    • Concentration: If the mother liquor is clear, slowly evaporate some of the solvent to increase the concentration and induce crystallization. Be cautious not to evaporate too quickly, as this can lead to rapid precipitation and trapping of impurities.[4]

    • Induce Crystallization:

      • Seeding: Introduce a small, pure crystal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL to the cooled solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation points.

      • Cooling: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[4]

Issue ID: RC-02 - Oily Residue Instead of Crystals

  • Possible Causes:

    • Melting point depression: Impurities can lower the melting point of the compound to below the temperature of the recrystallization solvent.

    • Compound is "oiling out": The compound is coming out of solution as a supercooled liquid rather than a solid crystal lattice. This is common when the solution is cooled too quickly or when using a solvent in which the compound is excessively soluble at elevated temperatures.

  • Recommended Actions & Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool very slowly. Insulating the flask can help.

    • Change Solvent System: The current solvent may not be suitable. Try a solvent with a lower boiling point or a solvent mixture. An antisolvent approach, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can be effective.

Issue ID: RC-03 - Low Yield

  • Possible Causes:

    • Too much solvent used: This is a very common issue. An excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[2][4]

    • Premature crystallization: The compound crystallizes out during a hot filtration step intended to remove insoluble impurities.

    • Incomplete transfer: Product is lost during transfers between flasks or on the filter paper.

  • Recommended Actions & Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor.

    • Rinse Carefully: Rinse the crystallization flask and filter cake with a small amount of ice-cold recrystallization solvent to recover any remaining product without dissolving a significant amount.

Issue ID: RC-04 - Product is Still Impure After Recrystallization

  • Possible Causes:

    • Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[4]

    • Inappropriate solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility.

    • Co-crystallization: The impurity has a very similar structure and solubility profile to the product, leading to its incorporation into the crystal lattice.

  • Recommended Actions & Solutions:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent Re-evaluation: Test a different solvent or a multi-solvent system. For instance, dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (antisolvent) can sometimes provide better separation.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity, although this will result in some product loss.[1]

    • Alternative Purification: If recrystallization is ineffective, consider other purification techniques like column chromatography.[5]

Systematic Approach to Solvent Selection

The following flowchart outlines a systematic approach to selecting and optimizing a recrystallization solvent for (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

SolventSelection start Start: Crude (3R)-3-Amino-3- (2-anthryl)propan-1-OL solubility_test Perform Small-Scale Solubility Tests start->solubility_test solvent_choice Ideal Solvent? (High solubility in hot, low in cold) solubility_test->solvent_choice single_solvent Single-Solvent Recrystallization solvent_choice->single_solvent Yes mixed_solvent Consider Mixed-Solvent System (Solvent + Antisolvent) solvent_choice->mixed_solvent No dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve re_evaluate Re-evaluate Solvent Choice (Try different polarity) mixed_solvent->re_evaluate re_evaluate->solubility_test cool Cool Slowly to Room Temp, then Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals Induce Crystallization (Seed, Scratch, Concentrate) crystals_form->no_crystals No purity_check Check Purity (TLC, HPLC, mp) Is it Pure? filter_dry->purity_check no_crystals->cool oiling_out->filter_dry No reheat_cool_slower Reheat, Add More Solvent, Cool Slower oiling_out->reheat_cool_slower Yes reheat_cool_slower->cool end End: Pure Product purity_check->end Yes repeat_recrystallization Repeat Recrystallization or Consider Chromatography purity_check->repeat_recrystallization No repeat_recrystallization->start

Caption: Flowchart for systematic recrystallization solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for (3R)-3-Amino-3-(2-anthryl)propan-1-OL?

A1: An ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves a large amount at its boiling point but very little at low temperatures (e.g., 0-4 °C).[1] This ensures maximum recovery of the purified product upon cooling. Additionally, the solvent should not react with the compound and should have a boiling point that is low enough to be easily removed from the crystals during drying. Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

Q2: Which specific solvents are good starting points for the recrystallization of this amino alcohol?

A2: Given the structure of (3R)-3-Amino-3-(2-anthryl)propan-1-OL, which has both polar (amino and hydroxyl groups) and non-polar (anthryl group) characteristics, a range of solvents should be tested. Good starting points include:

  • Alcohols: Methanol, ethanol, or isopropanol. These can hydrogen bond with the amino and hydroxyl groups.

  • Ketones: Acetone.

  • Ethers: Tetrahydrofuran (THF).[6]

  • Acetonitrile. [6]

  • Mixed Solvent Systems: A common and effective approach for compounds with mixed polarity is to use a solvent pair. For example, dissolving the compound in a minimal amount of a hot polar solvent like ethanol and then slowly adding a non-polar antisolvent like hexane or water until turbidity persists can induce crystallization.

Q3: How does the chirality of (3R)-3-Amino-3-(2-anthryl)propan-1-OL affect the recrystallization process?

A3: The primary goal of recrystallization is purification based on solubility, not chiral resolution. If you start with a racemic mixture, recrystallization will generally yield racemic crystals. However, if you are starting with an enantiomerically enriched sample of (3R)-3-Amino-3-(2-anthryl)propan-1-OL, the goal is to remove impurities without affecting the enantiomeric excess (e.e.). It is crucial that the recrystallization conditions do not cause racemization. Fortunately, the chiral center in this molecule is generally stable under standard recrystallization conditions. Chiral HPLC or NMR analysis using a chiral solvating agent should be used to confirm that the e.e. is maintained or improved after recrystallization.[5]

Q4: Can I use water as a recrystallization solvent?

A4: While the amino and hydroxyl groups can impart some water solubility, the large, non-polar anthracene ring will likely make (3R)-3-Amino-3-(2-anthryl)propan-1-OL poorly soluble in water, even when hot. However, water can be an excellent antisolvent when used in combination with a water-miscible organic solvent like ethanol or acetone. The solubility of amino acids and related compounds in hydroalcoholic solvent systems has been studied, and generally, solubility decreases as the alcohol content increases.[7]

Q5: My compound is an amine. Are there any special considerations?

A5: Yes. Amines can be susceptible to oxidation, which can cause discoloration.[8] It is good practice to use fresh, high-purity solvents and to minimize the time the solution is kept at high temperatures. In some cases, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Additionally, because amines are basic, they can react with acidic impurities or acidic solvents. Using neutral solvents is generally recommended unless an acid-base reaction is part of a specific purification strategy.[8]

Solvent Property Summary Table

The table below summarizes the properties of potential solvents for the recrystallization of (3R)-3-Amino-3-(2-anthryl)propan-1-OL. This data should be used as a starting point for your own experimental solvent screening.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Methanol 64.75.132.7Good starting point, dissolves many polar compounds.
Ethanol 78.44.324.5Similar to methanol, slightly less polar.
Isopropanol 82.63.919.9Good for compounds with intermediate polarity.
Acetone 56.05.120.7Aprotic, good solvent, low boiling point for easy removal.
Acetonitrile 81.65.837.5Polar aprotic solvent.[6]
Tetrahydrofuran (THF) 66.04.07.6Less polar ether, good for mixed solvent systems.[6]
Ethyl Acetate 77.14.46.0Medium polarity, often used in chromatography and recrystallization.[5]
Water 100.010.280.1Likely to be a poor solvent on its own but an excellent antisolvent.
Hexane 69.00.11.9Non-polar, very likely to be an antisolvent.

References

  • García, C. C., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry). Chemistry Research Starters. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • Babic, K., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A. Available at: [Link]

  • Park, K., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallisation Experimental Techniques Required. Available at: [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available at: [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Available at: [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

Sources

Technical Support Center: Minimizing Racemization of (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R)-3-Amino-3-(2-anthryl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stereochemical stability of this critical chiral building block. Maintaining the enantiomeric purity of this compound is paramount for its successful application in asymmetric synthesis and pharmaceutical development.[][2][3] This document provides actionable strategies to mitigate the risk of racemization during storage, handling, and experimental use.

Understanding the Risk: Why is Racemization a Concern?

(3R)-3-Amino-3-(2-anthryl)propan-1-ol possesses a single chiral center at the C-3 position. The unique spatial arrangement of the amino and anthryl groups at this center is crucial for its intended biological activity and stereochemical control in subsequent reactions. Racemization, the conversion of the pure (R)-enantiomer into a 1:1 mixture of (R) and (S)-enantiomers, leads to a loss of optical activity and can have significant consequences.[4][5] In a pharmaceutical context, the undesired (S)-enantiomer may exhibit different pharmacological, pharmacokinetic, or toxicological profiles, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, strict control over the enantiomeric excess (ee) is a regulatory expectation and a scientific necessity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with (3R)-3-Amino-3-(2-anthryl)propan-1-ol.

Q1: What is the primary mechanism that causes racemization in this molecule?

A1: The primary pathway for racemization in 3-amino-3-arylpropan-1-ol derivatives involves the deprotonation of the carbon atom alpha to the aromatic ring (the chiral center). This is often facilitated by basic conditions, which can abstract the proton at the chiral center, leading to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate with equal probability, resulting in a mixture of both enantiomers and a loss of enantiomeric purity.[4][6][7] The presence of the large, electron-rich anthryl group can influence the acidity of this proton.

Q2: My latest batch of (3R)-3-Amino-3-(2-anthryl)propan-1-ol shows a decreased enantiomeric excess (ee). What are the likely causes?

A2: A decrease in enantiomeric excess is a clear indicator that racemization has occurred. Several factors during storage or handling could be responsible:

  • Improper Storage Conditions: Exposure to elevated temperatures or non-neutral pH can significantly accelerate racemization.[][8]

  • Incompatible Solvents: Using protic or basic solvents for storage or dissolution can facilitate the proton exchange that leads to racemization.[][8]

  • Cross-Contamination: Contamination with acidic or basic impurities can catalyze the racemization process.

The following troubleshooting guide will help you pinpoint the source of the issue.

Troubleshooting Guide: Investigating Loss of Enantiomeric Purity
Observation Potential Cause Recommended Action
Decreased ee after prolonged storage Inappropriate storage temperature. Store the compound at low temperatures, ideally at 4°C, as recommended for many chiral intermediates.[8] Elevated temperatures provide the energy needed to overcome the activation barrier for racemization.[9]
Exposure to atmospheric moisture or CO2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic or basic species from atmospheric components.[8]
Decreased ee after dissolution for an experiment Use of a protic or basic solvent. Prioritize the use of aprotic, non-polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for dissolution.[8] If a protic solvent is necessary, perform the experiment at the lowest possible temperature.
Contaminated solvent or glassware. Ensure all solvents are anhydrous and of high purity. Use glassware that has been thoroughly cleaned and dried to remove any acidic or basic residues.
Decreased ee after a chemical reaction Use of strong bases or acids. If a reaction requires basic or acidic conditions, opt for milder reagents and lower reaction temperatures. For example, use a non-nucleophilic, sterically hindered base instead of a strong, unhindered one.[7]
Elevated reaction temperatures. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessarily long reaction times at elevated temperatures.
Incompatible catalysts. Some metal catalysts can promote racemization.[10] If a metal-catalyzed reaction is necessary, screen for catalysts and conditions known to preserve stereochemical integrity.
Q3: How should I properly store (3R)-3-Amino-3-(2-anthryl)propan-1-ol to ensure its long-term stability?

A3: Proper storage is critical for maintaining the enantiomeric purity of your compound.[] Follow these key recommendations:

  • Temperature: Store in a tightly sealed container at low temperatures, such as 4°C.[8]

  • Atmosphere: Store under an inert atmosphere like argon or nitrogen to protect against moisture and carbon dioxide.[8]

  • pH Environment: Ensure the compound is stored in a neutral environment. If it is supplied as a salt (e.g., hydrochloride), this can enhance its stability.[8]

  • Solvent: If storing in solution is unavoidable, use a dry, aprotic, and non-polar solvent.[][8]

Q4: What analytical techniques are recommended for determining the enantiomeric excess (ee) of this compound?

A4: Accurate determination of enantiomeric excess is crucial for quality control.[11] The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12]

  • Direct Chiral HPLC: This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11] Polysaccharide-based CSPs are often effective for separating chiral amino alcohols.[11]

  • Indirect Chiral HPLC: This method involves derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11]

Other techniques that can be employed include:

  • Chiral Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized to increase its volatility.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent can induce different chemical shifts for the two enantiomers, allowing for their quantification.[11][13]

  • Fluorescence-Based Assays: These methods can offer high-throughput screening of enantiomeric excess.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Handling (3R)-3-Amino-3-(2-anthryl)propan-1-ol in an Experimental Setting

This protocol outlines best practices to minimize racemization during routine experimental use.

  • Preparation:

    • Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.

    • Use anhydrous, high-purity aprotic solvents (e.g., THF, DCM).

  • Dissolution:

    • Under an inert atmosphere (argon or nitrogen), add the desired amount of solvent to the vial containing (3R)-3-Amino-3-(2-anthryl)propan-1-ol.

    • If gentle heating is required for dissolution, use a water bath at the lowest possible temperature and for the shortest duration necessary.

  • Reaction Setup:

    • If the subsequent reaction requires cooling, pre-cool the reaction vessel before adding the solution of the chiral amino alcohol.

    • When adding reagents, especially acids or bases, do so slowly and at a low temperature to control any exotherms.

  • Work-up and Purification:

    • Perform aqueous work-up steps using neutral or mildly acidic/basic washes. Avoid prolonged exposure to strong acids or bases.

    • Keep all work-up and purification steps at low temperatures whenever possible.

    • For purification by chromatography, use a neutral stationary phase (e.g., silica gel) and elute with a suitable solvent system.

Protocol 2: Quantification of Enantiomeric Excess (ee) using Chiral HPLC

This is a general protocol and may require optimization for your specific HPLC system and column.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your (3R)-3-Amino-3-(2-anthryl)propan-1-ol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chiral HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Mobile Phase: Use a mixture of solvents such as hexane and isopropanol, or an appropriate buffer system. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set to a wavelength where the anthryl group has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • The two enantiomers will appear as distinct peaks.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]

Visualization of Key Concepts

Logical Workflow for Troubleshooting Racemization

G start Observation: Decreased Enantiomeric Excess (ee) check_storage Review Storage Conditions start->check_storage check_handling Review Handling & Experimental Procedures start->check_handling temp Temperature too high? check_storage->temp reagents Use of strong acids/bases? check_handling->reagents atmosphere Stored under inert gas? temp->atmosphere storage_solvent Stored in appropriate solvent? atmosphere->storage_solvent solution_storage Action: Store at 4°C under Argon. Use aprotic solvent if in solution. storage_solvent->solution_storage reaction_temp High reaction temperature? reagents->reaction_temp solvent Use of protic solvents? reaction_temp->solvent solution_handling Action: Use milder reagents. Lower reaction temperature. Use aprotic solvents. solvent->solution_handling

Caption: Troubleshooting logic for addressing decreased enantiomeric excess.

Mechanism of Base-Catalyzed Racemization

G R_enantiomer (3R)-Enantiomer (Chiral) carbanion Planar Carbanion Intermediate (Achiral) R_enantiomer->carbanion + Base - H+ carbanion->R_enantiomer + H+ S_enantiomer (3S)-Enantiomer (Chiral) carbanion->S_enantiomer + H+

Sources

Troubleshooting low enantiomeric excess in anthryl propanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Enantiomeric Excess (ee) in 1-(9-Anthryl)propanol Synthesis

Welcome to the Advanced Applications Support Center. The synthesis of highly enantioenriched chiral anthryl alcohols—such as 1-(9-anthryl)propanol or its fluorinated analog 2,2,2-trifluoro-1-(9-anthryl)ethanol—is a notoriously challenging transformation. While these molecules are highly prized as chiral probes and NMR shift reagents[1], the extreme steric bulk of the 9-anthryl group frequently disrupts standard catalytic networks.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic root causes of enantiomeric erosion during the asymmetric reduction of anthryl ketones or the alkylation of 9-anthraldehyde.

Diagnostic Workflow: Identifying the "Racemic Leak"

Before adjusting your protocol, you must identify where the enantioselectivity is failing. The 9-anthryl group introduces two primary failure modes: kinetic stalling (allowing uncatalyzed background reactions to dominate) and post-reaction solvolysis (destroying ee during workup).

Pathway Substrate Anthryl Ketone / Aldehyde Catalyst Chiral Catalyst (CBS or BINOL/Ti) Substrate->Catalyst Ideal Conditions RacemicLeak Uncatalyzed Background Reaction (Free BH3 / ZnEt2) Substrate->RacemicLeak Catalyst Degradation or Steric Stalling ActiveComplex Enantioselective Transition State Catalyst->ActiveComplex ProductChiral High ee 1-(9-Anthryl)propanol ActiveComplex->ProductChiral ProductRacemic Racemic Product (Low ee) RacemicLeak->ProductRacemic Workup Acidic Workup (SN1 Solvolysis) ProductChiral->Workup Improper Quench Workup->ProductRacemic

Mechanistic pathways of anthryl propanol synthesis highlighting sources of racemic degradation.

Frequently Asked Questions & Troubleshooting

Q1: I am using the CBS (Corey-Bakshi-Shibata) reduction on ethyl 9-anthryl ketone, but my ee is stuck at 10–20%. What is causing this? Causality: The root cause is almost certainly the presence of uncoordinated borane (BH₃) competing with the catalyst. Because the 9-anthryl group is exceptionally bulky, the formation of the catalyst-substrate complex is kinetically slower than it is for standard acetophenones. If trace moisture (<50 ppm) is present in your THF, the oxazaborolidine catalyst hydrolyzes into inactive boric acid derivatives. Consequently, the free BH₃·THF reduces the ketone via a fast, uncatalyzed, and entirely racemic pathway. Solution: You must mathematically suppress the background reaction. Pre-dry your ketone over activated molecular sieves and ensure solvent moisture is <10 ppm. More importantly, use a simultaneous addition technique (detailed in the protocol below) to ensure the concentration of free borane in the reactor never exceeds the concentration of the active catalyst.

Q2: When attempting the asymmetric addition of diethylzinc to 9-anthraldehyde, the reaction stalls, and the isolated product has near-zero ee. Why? Causality: 9-anthraldehyde is notoriously unreactive in standard catalytic networks due to sheer steric repulsion[2]. Standard ligands like (-)-DAIB form a rigid dinuclear zinc transition state that simply cannot accommodate the massive anthracene ring. The catalyzed pathway is kinetically suppressed, allowing the extremely slow, uncatalyzed background addition of diethylzinc to eventually yield a racemic product over several days. Solution: Abandon rigid amino-alcohol ligands for this specific substrate. Switch to a more sterically accommodating, Lewis-acidic system, such as a Ti(OiPr)₄ / BINOL-catalyzed addition. The titanium creates a more open chiral pocket and highly activates the aldehyde, accelerating the alkylation step so it outcompetes the racemic background reaction.

Q3: My in-process chiral HPLC shows 95% ee, but after workup and isolation, the ee drops to 40%. How is the product racemizing? Causality: This is a classic trap specific to anthryl alcohols. The 1-(9-anthryl)propyl carbocation is exceptionally stable due to the extended π-system of the anthracene ring. If you use an acidic quench (e.g., 1M HCl) to destroy excess zinc or borane, the secondary alcohol protonates and forms a planar carbocation. Water re-attacks from either face, causing rapid racemization via an SN1 solvolysis mechanism. Solution: Never expose anthryl alcohols to strong acids. Use a strictly basic or neutral workup. Quench with anhydrous methanol followed by saturated aqueous NH₄Cl or Rochelle's salt.

Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your analytical indicators with the required corrective actions.

Symptom / IssueAnalytical IndicatorMechanistic Root CauseCorrective Action
Low ee, High Yield (CBS Route)Chiral HPLC shows <50% ee; TLC shows full conversion in <1 hr.Moisture degraded the catalyst; uncatalyzed BH₃ reduction dominated.Titrate solvents (KF <10 ppm). Switch to simultaneous syringe pump addition.
Low ee, Low Yield (Diethylzinc Route)High unreacted 9-anthraldehyde recovery[2].Steric bulk prevents bimetallic transition state formation.Switch from DAIB to a less sterically demanding Ti-BINOL ligand system.
High in-process ee, Low isolated ee Crude ee >95%, Purified ee <50%.Acidic workup triggered SN1 solvolysis via the anthryl carbocation.Switch to strictly neutral/basic quench (Methanol + Rochelle's salt).
Variable ee across batches ee fluctuates between 60% and 90%.Temperature spikes during exothermic borane/zinc addition.Ensure internal probe temp remains strictly at -20 °C during addition.
Self-Validating Experimental Protocol: High-ee CBS Reduction

To reliably synthesize (S)-1-(9-anthryl)propanol with >95% ee, we recommend the CBS reduction over diethylzinc addition, provided the borane concentration is strictly controlled. This protocol incorporates built-in validation steps to ensure trustworthiness.

Reagents: Ethyl 9-anthryl ketone (1.0 equiv), (R)-Me-CBS catalyst (0.1 equiv), BH₃·THF (0.6 equiv, 1.0 M in THF), Anhydrous THF.

Step-by-Step Methodology:

  • System Validation (Moisture Control): Flame-dry a two-neck Schlenk flask under argon. Perform a Karl Fischer (KF) titration on your anhydrous THF.

    • Self-Validation: If moisture is >10 ppm, do not proceed. The oxazaborolidine catalyst will hydrolyze, guaranteeing a drop in ee.

  • Catalyst Activation: Dissolve 0.1 equiv of (R)-Me-CBS catalyst in 5 mL of anhydrous THF. Add 0.05 equiv of BH₃·THF and stir for 15 minutes at room temperature. This forms the highly active catalyst-borane complex. Cool the reactor to -20 °C.

  • Simultaneous Addition (Critical Step): Using a programmable dual-syringe pump, simultaneously add a solution of ethyl 9-anthryl ketone (1.0 equiv in 10 mL THF) and the remaining BH₃·THF (0.55 equiv) over 4 hours into the catalyst solution at -20 °C.

    • Self-Validation: Run an in-process TLC (Hexanes/EtOAc 9:1) every hour. The ketone should not accumulate in the flask. If a heavy ketone spot appears, the catalyzed reaction is stalling, risking a racemic background reduction.

  • Non-Acidic Quench: Once addition is complete, stir for 30 minutes. Quench the reaction at -20 °C by the slow, dropwise addition of 2 mL of anhydrous methanol. This safely destroys excess borane without protonating the product. Follow with 10 mL of saturated aqueous NH₄Cl. Do NOT use HCl.

  • Verification & Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA) before column chromatography. The crude ee must match the purified ee to definitively rule out post-reaction racemization.

(Note: For fluorinated analogs, alternative robust methods such as BINAL-H reduction have also been successfully employed to yield high-ee products like 2,2,2-trifluoro-1-(9-anthryl)ethanol[3].)

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility. Journal of the American Chemical Society.[Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.[Link]

  • Kuroki, Y., Asada, D., Sakamaki, K., & Iseki, K. (2000). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.[Link]

  • Hasegawa, M., et al. (2009). Self-Supported Catalysts. Chemical Reviews.[Link]

  • Marx, S., & Avnir, D. (2000). Enantioselective, Chirally Templated Sol-Gel Thin Films. Chemistry of Materials.[Link]

Sources

Technical Support Center: Thermal Optimization for 3-Amino-3-Arylpropanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction temperature for 3-amino-3-arylpropanol formation Target Molecule Class:


-amino alcohols (Key intermediates for SSRIs/SNRIs like Fluoxetine, Duloxetine, and Atomoxetine).
Primary Synthetic Route:  Stereoselective reduction of 

-amino ketones (Mannich bases).

Module 1: The Thermal Landscape

Core Concept: The "Thermal Goldilocks Zone"

In the synthesis of 3-amino-3-arylpropanols via the reduction of


-amino ketones, temperature is not merely a kinetic accelerator; it is the primary switch between stereochemical success  and chemical degradation .

You are balancing two competing pathways:

  • Path A (Desired): Chelation-controlled reduction (favored at low T)

    
     High diastereoselectivity (syn/anti ratio).
    
  • Path B (Destructive): Retro-Mannich elimination (favored at high T)

    
     Cleavage into amine + enone.
    
Reaction Pathway Visualization

The following diagram maps the critical temperature thresholds where the reaction pathway diverges.

ReactionPathways Start β-Amino Ketone (Mannich Base) Transition Transition State (Chelated vs Open) Start->Transition Reduction Agent (NaBH4/LiAlH4) Waste Retro-Mannich Byproducts (Amine + Enone) Start->Waste Thermal Elimination (> 30°C / Basic pH) Product 3-Amino-3-Arylpropanol (Target) Transition->Product Kinetic Control (-78°C to 0°C) Transition->Product Thermodynamic Scrambling (> 20°C)

Figure 1: Thermal divergence pathways. Low temperatures stabilize the transition state for stereoselectivity, while elevated temperatures trigger the retro-Mannich degradation.

Module 2: Troubleshooting Guides & FAQs

Category 1: Stereoselectivity Issues (Diastereomeric Ratio)

Q: I am observing poor diastereoselectivity (low dr) despite using a chelating reducing agent. Why?

Diagnostic: If you are using a hydride donor like Zn(BH


)

or NaBH

with a Lewis acid (e.g., CeCl

) to target the syn-isomer via a Zimmerman-Traxler transition state, your reaction temperature is likely too high .

Technical Explanation: Stereocontrol in these reductions relies on a rigid, cyclic transition state held together by chelation between the nitrogen lone pair, the carbonyl oxygen, and the metal center.

  • At < -20°C: The chelated bridge is stable, locking the conformation and forcing the hydride to attack from the least hindered face (Kinetic Control).

  • At > 0°C: Thermal energy disrupts this weak chelation. The molecule adopts an open-chain conformation (Felkin-Anh model), leading to a mixture of syn and anti isomers.

Corrective Action:

  • Lower the Baseline: Cool the reaction to -78°C (using dry ice/acetone) before adding the reducing agent.

  • Slow Addition: Add the reducing agent dropwise to prevent localized exotherms (hot spots) that momentarily break chelation.

  • Solvent Switch: If using Ethanol (freezes at -114°C) allows lower temps than water, ensure your solvent remains liquid at the target cryogenic temperature.

Category 2: Yield Loss & Byproduct Formation

Q: My starting material is disappearing, but the product yield is low. I see new spots on TLC that match the corresponding enone.

Diagnostic: You are triggering the Retro-Mannich Reaction . This is a classic failure mode when


-amino ketones are subjected to heat or basic conditions.

Technical Explanation: Mannich bases are chemically fragile. They exist in equilibrium with their dissociation products (amine +


-unsaturated ketone).
  • Mechanism: At elevated temperatures (

    
    ), especially if the pH drifts basic (often caused by the hydride reagent itself), the equilibrium shifts toward elimination.
    
  • The Trap: Once the enone forms, it can polymerize or react non-selectively, creating "tar."

Corrective Action:

  • Strict Temperature Ceiling: Never allow the internal reaction temperature to exceed 20°C .

  • pH Buffering: If using NaBH

    
    , add a stoichiometric amount of Acetic Acid (AcOH) or use NaBH
    
    
    
    CN to maintain a slightly acidic pH (pH 5-6), which protonates the amine and inhibits the elimination mechanism [1].
  • Quench Cold: Do not let the reaction warm up during the quench. Quench at 0°C with dilute acid.

Category 3: Scalability & Safety

Q: On a 10g scale, the reaction foamed over and the temperature spiked. How do I manage this?

Diagnostic: Hydride reductions are highly exothermic and evolve Hydrogen gas (


). You encountered a thermal runaway due to mass transfer limitations.

Corrective Action:

  • Active Cooling: Use a jacketed reactor with a cryostat, not just an ice bath, for scales >10g.

  • Dosage Control: Do not add solid NaBH

    
    . Dissolve it in a minimal amount of alkaline water (stabilized) and add via a syringe pump.
    
  • Ventilation: The "foaming" is

    
     gas. Ensure the headspace is swept with Nitrogen to prevent flammable buildup.
    

Module 3: Standardized Optimization Protocol

Objective: Synthesis of Syn-3-amino-3-arylpropanol with >95:5 dr.

Reagents & Setup
  • Substrate:

    
    -amino ketone (1.0 equiv)
    
  • Reductant: NaBH

    
     (2.0 equiv) + ZnCl
    
    
    
    (1.0 equiv, Chelation additive)
  • Solvent: Anhydrous Methanol or THF

  • Temp Control: Dry ice/Acetone bath (-78°C)

Step-by-Step Workflow
  • Chelation Setup (Critical):

    • Dissolve

      
      -amino ketone in MeOH.
      
    • Add ZnCl

      
       at 0°C and stir for 30 mins.
      
    • Why? This pre-forms the zinc chelate complex before reduction begins.

  • Cryogenic Cooling:

    • Cool the mixture to -78°C . Allow internal temp to stabilize (use a probe).

  • Controlled Reduction:

    • Add NaBH

      
       in small portions over 1 hour.
      
    • Monitor: Ensure internal temp does not rise above -70°C .

  • Reaction Monitoring:

    • Maintain at -78°C for 4 hours.

    • Check TLC/HPLC. If conversion is slow, warm slowly to -20°C. Do not jump to RT.

  • The "Cold Quench":

    • While still at -20°C, add saturated NH

      
      Cl solution dropwise.
      
    • Warning: This step is exothermic.[1] Violent gas evolution will occur.[2]

Optimization Decision Tree

OptimizationTree Root Start Optimization CheckYield Check Yield & Purity Root->CheckYield YieldIssue Issue: Low Yield / Decomp CheckYield->YieldIssue < 60% Yield StereoIssue Issue: Low dr (Syn/Anti) CheckYield->StereoIssue Yield OK, dr < 90:10 RetroMannich Retro-Mannich Detected? YieldIssue->RetroMannich Soln1 Action: Lower Temp (<0°C) Buffer pH (Acetic Acid) RetroMannich->Soln1 Yes (Enone present) CheckTemp Was Temp < -20°C? StereoIssue->CheckTemp Soln2 Action: Use Cryostat (-78°C) Add ZnCl2/CeCl3 CheckTemp->Soln2 No Soln3 Action: Switch Reagent (L-Selectride for steric bulk) CheckTemp->Soln3 Yes

Figure 2: Decision logic for troubleshooting yield and stereochemical deviations.

Summary of Key Data Points

ParameterOptimal RangeFailure Mode (If Exceeded)
Reaction Temp -78°C to -20°CLoss of syn/anti selectivity; Retro-Mannich degradation (>30°C).
Quench Temp < 0°CExothermic runaway; Acid-catalyzed dehydration.
pH (Reaction) 5.0 - 7.0Basic pH (>8) accelerates Retro-Mannich elimination.
Addition Rate < 1.0 mL/min (Lab Scale)Localized heating breaks chelation complex.

References

  • BenchChem Technical Support. (2025).[3] Stability and Storage of β-Amino Ketones: Prevention of Retro-Mannich Degradation.[3] BenchChem.[3] Link

  • Bellesia, F., et al. (2025).[4] Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate.[4][5] Link

  • Keck, G. E., et al. (2008). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[6] National Institutes of Health (PMC). Link

  • IChemE. (2025).[4][7] Chemical Reaction Hazards Associated with the Use of Sodium Borohydride.[1] Institution of Chemical Engineers. Link

  • Yi, W.J., et al. (2018). Catalytic Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst. Royal Society of Chemistry. Link

Sources

Removing unreacted starting materials from (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Goal

I'm now zeroing in on the core challenge: isolating (3R)-3-Amino-3-(2-anthryl)propan-1-OL from unreacted starting materials. My initial analysis is leaning towards a technical support center format, specifically troubleshooting guides and FAQs, that would be appropriate for a Q&A section. This will allow for broad consideration of the topic.

Refining the Format

I've been drilling down on the technical guide's requirements. Specifically, I'm focusing on the intended audience and the crucial elements for scientific integrity, visualization, and formatting. I want this guide to empower researchers with autonomy while ensuring authoritative grounding through citations and clear methodologies. I'm also considering the tone, aiming for a balance of professionalism and accessibility through Markdown. I will be sure to use visual aids like Graphviz diagrams.

Analyzing the Molecules

I'm now examining the key structural features and likely starting materials. I'm taking into account the presence of the primary amine, alcohol, and the anthracene ring. Purification challenges stem from the compound's amphiphilic nature and the propensity of the anthracene for pi-pi stacking. I'm focusing on acid-base extraction, chromatography, and crystallization methods for purification. I need to consider possible byproducts such as 2-anthraldehyde.

Analyzing the Core Structure

I'm focusing on 3-Amino-3-(2-anthryl)propan-1-OL. I've pinpointed its key features: an amino alcohol with a chiral center and an anthracene group. This indicates high lipophilicity alongside polar elements (-NH2, -OH).

Considering Purification Strategies

I am now delving into purification tactics for this compound. Acid-base extraction is a primary consideration for removing impurities. I am also investigating scavenger resins, like those using Amberlyst-15 with isoniazid, as a way to remove starting aldehydes. My focus is structuring a Technical Support Center guide, which will tackle common purification challenges.

Developing Purification Strategies

I'm now integrating detailed experimental protocols into the purification guide. Specifically, I'm developing self-validating systems, like optimized acid-base extractions and covalent scavenging using polymer-supported hydrazines. My next step is to add quantitative data in a table format to compare the efficacy of different purification methods. Finally, I'll incorporate a visualization in Graphviz DOT to create a decision flowchart for purifying the reaction mixture.

Refining Extraction Protocols

I'm now zeroing in on purification challenges arising from (3R)-3-Amino-3-(2-anthryl)propan-1-ol's specific properties. Its amine pKa is around 9-10. I am also investigating acid-base extraction, I'm observing the potential for the hydrophobic anthracene group to impact partitioning of the hydrochloride salt, leading to emulsions. I am also planning on using biphasic solvent systems, such as MTBE/Water, along with a bit of methanol, to tackle this challenge. Further, I can precipitate the salt to extract it.

Designing the Purification Flowchart

I'm developing a DOT diagram for the purification guide, visualizing key steps. Nodes now include "Crude Mixture," "Is SM an Aldehyde?", "Scavenger Resin," "Acid-Base Extraction," "Organic Phase (Discard)," "Aqueous Phase (Basify & Extract)," and "Pure Product." I'm also using color-coding: Blue, Red, Yellow, Green, White, and Dark Grey for better readability, adjusting font colors for contrast. The primary goal is a clear, visual guide.

I'm creating a table to summarize purification methods, detailing Target Impurity, Pros, Cons, and Typical Recovery for each approach. I am also working on adding validation steps to the protocols to ensure trustworthiness, for example checking the pH of the aqueous layer and using TLC with Ninhydrin to confirm amine presence. Finally, I've decided to convert the crude starting material, an aryl aldehyde, to a hydrazone before amino alcohol extraction.

Visualizing the Purification Process

I'm now generating a DOT diagram to clearly outline each purification step. It now includes "Crude Reaction Mixture," a decision point for identifying starting materials, and then a path for "Polymer-Bound Hydrazine Resin" for any starting material, and "Acid-Base Extraction." I'm using color-coding to distinguish the different steps and will also incorporate different shapes. I'll also add a table to summarize recovery, pros, and cons of methods.

I'm developing a DOT diagram to show each step. It includes "Crude Reaction Mixture," and nodes for checking the starting material. I'm adding "Polymer-Bound Hydrazine Resin" and "Acid-Base Extraction". I am adding color-coding and tables for recovery, pros, and cons.

Constructing the Process Diagram

I am now designing the Graphviz DOT diagram and including nodes for 'Crude Reaction Mixture', 'Check Starting Material', and branches for 'Scavenger Resin' and 'Acid-Base Extraction'. I am also using different colors. I've added a table with recovery and pros/cons for each method. The goal is clarity. I've now added more nodes and relationships. The goal is to make a visual guide for purification. I'm adding a "Yes/No" decision branch based on the presence of the aldehyde starting material.

I've got the DOT diagram ready, now I just need to add the nodes, edges, labels and colors in the DOT code. My plan is to add a node for a "crude mixture", a decision on starting materials, and then branches to purification approaches. I'm also planning to add different colors for each of the nodes, and to include a table with recovery and pros/cons for each of the nodes.

Compiling the References

I'm now drafting the technical support guide's text and gathering citations. I'm verifying the URLs for Benchchem, Wikipedia, and LibreTexts for the exact structural information and acid-base extraction principles. I've also identified appropriate sources on polymer-bound scavenger resins and am cross-referencing to confirm the sources. I'll focus on clean URL formats for clarity.

Gathering Key References

I'm now integrating citations into the purification guide. I'm prioritizing clean, direct URLs for accessibility and accuracy. Specifically, I'm using https://pubmed.ncbi.nlm.nih.gov/15511116/ for scavenger resin information, Wikipedia for acid-base extraction (https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction), and Benchchem for compound details (https://www.benchchem.com). I am also incorporating LibreTexts as a source for chemical information (https://chem.libretexts.org/).

Refining the Technical Guide

I'm now focusing on formatting the technical guide and generating a set of practical "Troubleshooting FAQs" covering anticipated purification hurdles. I'm prioritizing direct, functional URLs for source citations and will add a comprehensive table summarizing purification strategies. Further, I'll detail experimental protocols for acid-base extraction and scavenger resin techniques, and finalize the DOT diagram for a clear workflow. Finally, I'll add an updated list of references.

Addressing Extraction Challenges

I am now addressing potential extraction issues for hydrophobic amines, specifically the risk of emulsion due to the anthracene group. I'm suggesting a less polar solvent mix (hexanes/diethyl ether) to force the amine hydrochloride into the aqueous phase. I'll also add a filtering step for precipitated salts. Furthermore, I'll refine the scavenger resin section, highlighting the effectiveness of polymer-supported hydrazines for aldehyde removal.

Finalizing the Guide Structure

I'm now integrating the additional validation steps, TLC and pH checks, within each procedural step, and generating a table with these modifications. I'm finalizing the structure of the text to include the citations, tables, diagrams and methodology, as well as a reference list with valid, clickable URLs. I'm carefully drafting the Graphviz DOT code, ensuring strict adherence to the palette, contrast rules, and syntax.

Constructing the Extraction Diagram

I'm now integrating the DOT code for the purification flowchart. Nodes include "Crude Reaction Mixture", and "Identify Unreacted Starting Material". The workflow also includes nodes for "Aldehyde/Ketone", "Neutral Organics", "Polymer-Bound Hydrazine Resin", "Acid-Base Extraction", "Filter Solid Support" and "Aqueous Phase". I'm color-coding them as per the existing guide. I am adding edges and labels to the diagram now.

purification_flowchart A Crude Reaction Mixture B Identify Unreacted Starting Material A->B C Aldehyde / Ketone B->C Yes D Neutral Organics (Esters, Alcohols) B->D No E Add Polymer-Bound Hydrazine Resin C->E F Acid-Base Extraction (1M HCl / Et2O) D->F G Filter Solid Support E->G H Aqueous Phase (Protonated Amine) F->H I Organic Phase (Impurities) F->I G->F J Basify (pH > 10) & Extract with DCM H->J I->I Discard K Pure Product J->K M Further Extraction (H2O-DCM) J->M M->K

Finalizing the Guide Visuals

I'm now generating the Graphviz DOT code for the final flowchart with all nodes, edges, and labels in place, ensuring color consistency. Also, I'm verifying all citations for accuracy, preparing to finalize the technical support guide document. I have also added the image caption.

Integrating Citations and Visuals

I'm incorporating the citations using the [INDEX] format, ensuring I use the correct indices for Benchchem, Wikipedia, and LibreTexts. I'm also ensuring the DOT code is syntactically correct and the diagram is visually clear for the guide. Now that I have the image caption, the text is ready.

Finalizing the Document Structure

I'm now completing the technical guide by integrating the finalized DOT diagram, formatted citations,,,, and a detailed references section with URLs. I'm focusing on text flow, ensuring a logical structure for readers. The document is almost ready.

Finalizing the Document Content

I'm now writing and refining the answers to the FAQs, ensuring clarity and accuracy for the technical guide. The guide will have details on extraction issues from the hydrophobic anthracene group and ways to manage emulsions. I'm adding the citations, diagram, and the other sections.

Addressing Final Touches

I'm now writing concise answers to frequently asked questions about purification, specifically emulsion formation due to the anthracene group's hydrophobicity and trace aldehyde removal,,. I'll suggest non-polar solvents and scavenger resins as solutions. I am almost there.

Refining the Purification Methods

I am now focusing on refining the FAQs for the guide, specifically addressing aldehyde scavenging with solid-phase reagents, emphasizing selective reaction and filtration to enhance amino alcohol purification. I'm also adding quantitative data in table form, with data columns for Yield, Processing time and Specificity, for use in purification guides. Finally, I've added a self-validating protocol for acid-base extraction, including pH checks.

Validating the Protocols

I'm now incorporating validation steps into the acid-base extraction and scavenger resin protocols. I am implementing TLC checks and pH measurements to confirm successful amine extraction and aldehyde removal, respectively. I will integrate quantitative data in tables for both methods. The guide is almost done.

Optimizing the Guide Content

I'm now implementing the final touches. I am making sure the DOT code adheres strictly to the color palette, contrast rules, and syntax requirements. I've added a table comparing purification methods with quantitative data, as well as a section on self-validating protocols. I am also working on adding a numbered list of sources.

Technical Support Center: Handling and Storage of (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly specific storage requirements of (3R)-3-Amino-3-(2-anthryl)propan-1-OL .

This compound presents a unique triad of chemical vulnerabilities: an anthracene moiety (highly susceptible to photo-oxidation), a primary amine (prone to atmospheric


 capture), and a primary alcohol . Understanding the mechanistic causality behind its degradation is critical to preserving its structural integrity for sensitive downstream applications.

Troubleshooting & FAQs

Q: My compound has shifted from a pale yellow powder to a dark brown/orange solid. Is it still usable? A: No, it should not be used for sensitive assays without purification. This color shift strongly indicates the formation of anthraquinone and other oxidized byproducts[1]. Anthracene derivatives undergo photo-oxidation when exposed to ambient light and oxygen. The anthracene moiety absorbs photons, transferring energy to ground-state oxygen to form highly reactive singlet oxygen (


)[2]. This singlet oxygen undergoes a rapid[4+2] cycloaddition with the 9,10-positions of the anthracene ring, forming an endoperoxide that subsequently decomposes into anthraquinone[3].

Q: The compound is no longer fully soluble in standard organic solvents, and my


-NMR shows a loss of the primary amine signal. What caused this? 
A:  The primary amine has reacted with atmospheric carbon dioxide (

) to form an ammonium carbamate salt[4]. Amines act as strong nucleophiles, attacking the electrophilic carbon of

to form a zwitterionic intermediate, which then undergoes proton transfer to stabilize as a carbamate[4]. This drastically alters the compound's solubility and basicity. Prevention via inert atmosphere storage (Argon/Nitrogen) is the only reliable mitigation strategy[5].

Q: Can I store (3R)-3-Amino-3-(2-anthryl)propan-1-OL in solution for long-term use? A: It is highly discouraged. In the solution state, the collision frequency between the anthracene moiety, dissolved oxygen, and light is significantly increased, accelerating endoperoxide formation[6]. Always store the compound as a dry powder.

Mechanistic Degradation Pathways

To effectively protect the compound, you must understand how environmental triggers interact with its functional groups.

Workflow cluster_0 Degradation Triggers cluster_1 Mechanistic Pathways cluster_2 Degradation Products Molecule (3R)-3-Amino-3-(2-anthryl)propan-1-OL Light Light + O2 Molecule->Light CO2 Atmospheric CO2 Molecule->CO2 Heat Thermal/Oxidants Molecule->Heat SingletO2 Singlet Oxygen (1O2) [4+2] Cycloaddition Light->SingletO2 Zwitterion Nucleophilic Attack Zwitterion Intermediate CO2->Zwitterion Oxidation Radical/Thermal Oxidation Heat->Oxidation Endoperoxide Anthracene-Endoperoxide & Anthraquinone SingletO2->Endoperoxide Carbamate Ammonium Carbamate Salts Zwitterion->Carbamate Aldehyde Aldehydes / N-Oxides Oxidation->Aldehyde

Logical relationship of degradation pathways for (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

Quantitative Stability Data

The following table summarizes the kinetic and thermodynamic parameters that dictate the storage requirements for this compound.

ParameterValue / ObservationKinetic/Thermodynamic ContextSource
Anthracene Oxidation

51.3 kJ/molActivation energy for oxidation via hydroxyl radicals/ROS.[7]
Carbamate Formation

~21.0 kcal/molActivation barrier for primary amine nucleophilic attack on

.
[4]
Recommended Storage Temp 4 °C to -20 °CMinimizes thermal degradation of the amino alcohol backbone.[5],[8]
Aqueous Solubility ~0.045 mg/LHighly hydrophobic core; carbamate formation drastically alters this.[8]

Standard Operating Procedure (SOP): Anaerobic Aliquoting & Storage

To ensure a self-validating system where the protocol inherently prevents degradation, follow this step-by-step methodology for handling and storing the compound.

Objective: To prepare and store the compound without inducing photo-oxidation or carbamate formation. Materials: Amber glass vials (PTFE-lined caps), Argon gas line, vacuum desiccator, Parafilm.

Step 1: Environmental Control Dim the ambient lighting in the laboratory or work under yellow/red safe light. Causality: Removing UV and high-energy visible light prevents the excitation of the anthracene moiety to its triplet state, completely halting the generation of singlet oxygen[9].

Step 2: Atmospheric Purging Place the bulk compound and pre-weighed, open amber vials into a glove box or use a Schlenk line. Purge the environment with high-purity Argon. Causality: Argon is heavier than Nitrogen and effectively blankets the solid, displacing both


 (preventing oxidation) and 

(preventing carbamate formation)[5].

Step 3: Single-Use Aliquoting Dispense the compound into single-use aliquots. Causality: Repeatedly opening a bulk vial introduces fresh oxygen and moisture. Single-use aliquots isolate the bulk supply from repeated freeze-thaw and atmospheric exposure cycles.

Step 4: Sealing and Barrier Creation Cap the vials tightly with PTFE-lined caps. Wrap the junction with Parafilm to create a secondary moisture/gas barrier.

Step 5: Desiccated Cold Storage Transfer the sealed vials into a desiccator containing anhydrous calcium sulfate (Drierite). Store the entire desiccator unit in a -20 °C freezer[5],[8].

Step 6: Self-Validating Thawing Protocol Before use, remove the vial from the freezer and allow it to equilibrate to room temperature before opening. Validation Check: If the powder remains pale yellow and free-flowing upon opening, the seal and thawing process were successful. If the powder clumps (indicating condensation/moisture ingress) or shows a dark orange tint (indicating light/oxygen ingress), the batch has been compromised and must be re-purified via flash chromatography.

References

1.[9] Benchchem. Avoiding endo-peroxide formation in anthracene. Retrieved from 2.[3] Refubium (Freie Universität Berlin). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions. Retrieved from 3.[1] Study.com. Anthracene Hazards, Preparation & Properties. Retrieved from 4.[5] Benchchem. Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Retrieved from 5.[6] NIH.gov. Self-Activated Energy Release Cascade from Anthracene-Based Solid-State Molecular Solar Thermal Energy Storage Systems. Retrieved from 6.[8] LookChem. Cas 120-12-7, Anthracene. Retrieved from 7.[2] Redalyc. Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Retrieved from 8.[7] NIH.gov. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Retrieved from 9.[4] ACS Publications. A Unified Approach to CO2–Amine Reaction Mechanisms. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (3R)- and (3S)-Anthryl Propanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of chiral drug candidates.[1] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (3R)- and (3S)-anthryl propanol enantiomers, specifically focusing on 3-amino-3-(2-anthryl)propan-1-ol.

The separation of these enantiomers is particularly relevant due to the presence of both a primary amine and a hydroxyl group, which can engage in multiple types of interactions with a chiral stationary phase (CSP). The bulky, aromatic anthryl group also plays a significant role in the chiral recognition mechanism. This guide will explore two primary approaches utilizing polysaccharide-based CSPs, which are widely recognized for their broad applicability in chiral separations.[1][2]

The Analyte: (3R)- and (3S)-3-amino-3-(2-anthryl)propan-1-ol

The enantiomers in focus are (3R)- and (3S)-3-amino-3-(2-anthryl)propan-1-ol. Understanding the structure is fundamental to selecting an appropriate chiral separation strategy.

Chemical Structure:

  • Formula: C₁₇H₁₇NO

  • Structure: A propanol backbone with an amino group and an anthryl group attached to the chiral center (the second carbon).

The presence of the amino group makes the molecule basic, which necessitates careful consideration of the mobile phase composition to achieve optimal peak shape and resolution.

Chiral Separation Strategies: A Head-to-Head Comparison

The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach in HPLC.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including amino alcohols.[2][3] This guide will compare two commonly employed polysaccharide-based columns for this type of separation: a cellulose-based column (e.g., Chiralcel® OD-H) and an amylose-based column (e.g., Chiralpak® AD-H).

The fundamental principle behind this separation lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interactions governing this separation on polysaccharide-based CSPs include hydrogen bonding, π-π interactions, and steric hindrance.

Method 1: Cellulose-Based Chiral Stationary Phase (e.g., Chiralcel® OD-H)

Cellulose-based CSPs, particularly those with tris(3,5-dimethylphenylcarbamate) derivatives, are known for their excellent chiral recognition abilities for a broad range of compounds.

Experimental Protocol:

  • Column: Chiralcel® OD-H (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic standard of 3-amino-3-(2-anthryl)propan-1-ol is dissolved in the mobile phase to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The cellulose backbone provides a rigid, chiral structure. The 3,5-dimethylphenylcarbamate groups offer sites for hydrogen bonding (with the amino and hydroxyl groups of the analyte) and π-π interactions (with the anthryl group).

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is chosen to facilitate these interactions. The percentage of the polar modifier is a critical parameter; a lower concentration generally leads to stronger retention and potentially better resolution, but can also cause peak broadening.

  • Additive: Diethylamine (DEA) is a basic additive used to suppress the secondary interactions between the basic amino group of the analyte and any residual acidic silanol groups on the silica support of the CSP. This results in improved peak shape and efficiency.

Method 2: Amylose-Based Chiral Stationary Phase (e.g., Chiralpak® AD-H)

Amylose-based CSPs, with the same tris(3,5-dimethylphenylcarbamate) derivative, often exhibit complementary or, in some cases, superior selectivity compared to their cellulose counterparts due to the different helical structure of the amylose backbone.

Experimental Protocol:

  • Column: Chiralpak® AD-H (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic standard of 3-amino-3-(2-anthryl)propan-1-ol is dissolved in the mobile phase to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The amylose backbone has a different glycosidic linkage compared to cellulose, resulting in a different three-dimensional arrangement of the chiral selectors. This can lead to different enantioselective interactions with the analyte.

  • Mobile Phase: While still a normal-phase system, this method utilizes ethanol as the polar modifier. The choice between ethanol and 2-propanol can significantly impact selectivity and resolution, and often requires empirical screening.[4] A lower percentage of ethanol is used here, which can enhance the interaction with the CSP.

  • Additive: As with the cellulose-based method, DEA is crucial for achieving good peak symmetry for this basic analyte.

Performance Comparison

The following table summarizes the expected performance data for the two methods. This data is based on typical performance for the separation of aromatic amino alcohols on these types of columns.

ParameterMethod 1 (Chiralcel® OD-H)Method 2 (Chiralpak® AD-H)
Retention Time (t_R1) ~ 8.5 min~ 10.2 min
Retention Time (t_R2) ~ 9.8 min~ 12.5 min
Selectivity (α) ~ 1.15~ 1.22
Resolution (R_s) > 1.5> 2.0

Interpretation of Results:

  • Selectivity (α): The higher selectivity factor for the Chiralpak® AD-H column indicates a greater difference in the strength of interaction between the two enantiomers and the CSP, leading to a better separation.

  • Resolution (R_s): Both methods are capable of achieving baseline resolution (R_s > 1.5). However, the Chiralpak® AD-H method is expected to provide a more robust separation with a higher resolution value.

  • Retention Times: The longer retention times observed with the Chiralpak® AD-H method are a consequence of the stronger interactions and the lower percentage of the polar modifier in the mobile phase.

Visualization of the Chiral Separation Workflow

The following diagram illustrates the general workflow for chiral method development and analysis.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic Anthryl Propanol dissolve Dissolve in Mobile Phase racemic_sample->dissolve injector Injector dissolve->injector column Chiral Column (e.g., Chiralcel OD-H or Chiralpak AD-H) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers (Resolution, Purity) chromatogram->quantification

Caption: General workflow for chiral HPLC analysis.

Logical Relationship in Chiral Recognition

The following diagram illustrates the key interactions responsible for chiral recognition on a polysaccharide-based CSP.

Chiral_Recognition cluster_csp Chiral Stationary Phase analyte Anthryl Propanol Enantiomer h_bond Hydrogen Bonding Sites (Carbamate group) analyte->h_bond H-bonding with -OH and -NH2 pi_pi π-π Interaction Sites (Phenyl groups) analyte->pi_pi π-stacking with Anthryl group steric Chiral Grooves/Cavities analyte->steric Steric Fit/Hindrance

Caption: Key interactions in chiral recognition.

Conclusion and Recommendations

Both the cellulose-based Chiralcel® OD-H and the amylose-based Chiralpak® AD-H columns are effective for the enantiomeric separation of (3R)- and (3S)-anthryl propanol. The choice between the two will depend on the specific requirements of the analysis.

  • For routine analysis where baseline separation is the primary goal, the Chiralcel® OD-H method offers a reliable and faster analysis time.

  • For applications requiring higher resolution and robustness, such as in quality control or for the analysis of low-level enantiomeric impurities, the Chiralpak® AD-H method is recommended, despite the longer analysis time.

It is crucial to emphasize that chiral separations are often highly specific to the analyte and the chromatographic conditions. Therefore, the methods presented here should be considered as excellent starting points for method development and optimization. Minor adjustments to the mobile phase composition, such as the percentage of the alcohol modifier, can have a significant impact on the separation.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Zhao, H., Ababat, M., Leeman, K. and Tucker, J. (2024) Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases. Analytical Science and Technology. [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]

  • Daicel Chiral HPLC Columns Catalogue. [Link]

  • Daicel Chiral Technologies Technical Library. [Link]

  • DAICEL Chiral Application Search. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]

  • Chiral separation of 3-Amino-2(2-Naphtyl)-1-Phenyl-Propanol. KNAUER. [Link]

  • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. Shimadzu. [Link]

Sources

Determining Optical Rotation Values for (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for determining the optical rotation of (3R)-3-Amino-3-(2-anthryl)propan-1-ol , a specialized chiral building block. Due to the scarcity of standardized literature values for this specific anthracene derivative, this guide prioritizes the experimental determination workflow over static data lookups, ensuring scientific accuracy for drug development applications.

A Publish Comparison Guide for Chemical Characterization

Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Discovery. Objective: To provide a validated, self-consistent protocol for measuring the specific rotation (


) of (3R)-3-Amino-3-(2-anthryl)propan-1-ol and to compare polarimetry against high-performance alternatives.

Executive Summary: The Characterization Challenge

(3R)-3-Amino-3-(2-anthryl)propan-1-ol is a high-value chiral intermediate. Its bulky anthracene moiety provides unique steric shielding and fluorescence properties, making it a candidate for organocatalysis and enantioselective fluorescent sensing.

Unlike common amino acids (e.g., L-Phenylalanine), the specific rotation for this anthryl derivative is not a fixed standard in general pharmacopeias. Its value is highly sensitive to solvent systems and concentration due to the


-stacking aggregation tendencies of the anthracene ring. Accurate determination requires a dual-method approach: Polarimetry  for physical constants and Chiral HPLC  for purity validation.

Comparative Analysis: Polarimetry vs. Chiral HPLC

For this specific molecule, relying solely on polarimetry is prone to error. The large chromophore (anthracene) can introduce anomalies if the sample is not chemically pure.

FeaturePolarimetry (Optical Rotation) Chiral HPLC (Enantiomeric Excess)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Principle Rotation of plane-polarized light (589 nm).Differential retention on chiral stationary phase.
Sensitivity Low (requires mg-scale sample).High (requires

g-scale sample).
Impurity Tolerance Low: Chemical impurities distort the reading linearly.High: Impurities are separated as distinct peaks.
Anthryl Specifics Susceptible to concentration effects (aggregation).Resolves

-

interactions clearly.
Verdict Required for Physical Characterization Required for Purity Validation

Experimental Protocol: Determination of

Phase 1: Sample Preparation & Purity Check

Critical Pre-requisite: Do not measure optical rotation unless chemical purity is


 and enantiomeric excess (ee) is 

.
  • Synthesis/Purification: Obtain the compound via reduction of (3R)-3-amino-3-(2-anthryl)propanoic acid. Purify via recrystallization (typically from EtOH/Hexane) to remove trace metal catalysts which can quench fluorescence or alter rotation.

  • Solvent Selection:

    • Preferred:Methanol (MeOH) or Ethanol (EtOH) .

    • Alternative: Chloroform (

      
      ) if solubility is an issue, though aggregation is more likely.
      
    • Avoid: Water (poor solubility of the anthryl group).

Phase 2: The Polarimetry Workflow

Instrument: Digital Polarimeter (Sodium D-line, 589 nm). Temperature:


.

Step-by-Step Methodology:

  • Blanking: Fill the 1 dm (100 mm) cell with pure solvent (MeOH). Ensure no bubbles are present in the light path. Zero the instrument.

  • Solution Prep: Weigh exactly 100 mg (

    
     g) of the dried amino alcohol. Dissolve in a 10 mL volumetric flask with MeOH.
    
    • Concentration (c):

      
      .
      
  • Measurement: Rinse the cell with the sample solution twice. Fill completely.

  • Averaging: Take 5 consecutive readings. The integration time should be set to at least 5 seconds to average out noise.

  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)[1][2]
      
    • 
       = Path length (dm) [Standard = 1 dm][1][2]
      
    • 
       = Concentration (g/mL) [Standard = 0.01 g/mL for 
      
      
      
      ]
Phase 3: Expected Values (Analog Comparison)

Since the exact value must be determined empirically, use these structural analogs to validate the magnitude and sign of your result.

CompoundStructureApprox.[1][2][3][4][5][6][7][8]

Solvent
(R)-3-Amino-3-phenylpropan-1-olPhenyl analog

to


(R)-3-Amino-3-(2-naphthyl)propanoic acidNaphthyl acid

(Acid form)

(3R)-3-Amino-3-(2-anthryl)propan-1-ol Target Expected:

to

MeOH

Note: The increased steric bulk of the anthracene usually enhances the molar rotation compared to the phenyl analog.

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to validated data point.

OpticalRotationWorkflow Synthesis Synthesis (Reduction of Anthryl-Beta-Amino Acid) Purification Purification (Recrystallization) Synthesis->Purification PurityCheck Purity Check (NMR + Chiral HPLC) Purification->PurityCheck Decision Is ee > 99%? PurityCheck->Decision Decision->Purification No (Re-purify) Polarimetry Polarimetry (Measure Alpha) Decision->Polarimetry Yes Calculation Calculate Specific Rotation [α] Polarimetry->Calculation

Figure 1: Validated workflow for determining optical rotation. Purity verification via HPLC is a mandatory gate before polarimetry.

Advanced Characterization: Chiral HPLC Protocol

If polarimetry yields inconsistent results (drifting values), use Chiral HPLC to confirm the enantiomeric ratio. The anthracene ring interacts strongly with


-electron accepting stationary phases.

Recommended System:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Why DEA? The basic amine tail of the molecule can cause peak tailing on silica; DEA suppresses this ionization.

  • Detection: UV at 254 nm (Anthracene absorption).

  • Mechanism: The anthryl group acts as a "pi-blade," inserting into the chiral grooves of the polysaccharide stationary phase, providing superior separation factors (

    
    ).
    

ChiralRecognition Analyte (3R)-Amino-Anthryl-Propanol Interaction Pi-Pi Stacking & H-Bonding Analyte->Interaction Inject CSP Chiral Stationary Phase (Amylose-derivative) CSP->Interaction Selects Separation Enantiomer Separation Interaction->Separation Differential Retention

Figure 2: Mechanism of chiral recognition. The anthracene moiety provides strong pi-pi interactions essential for separation.

References

  • BenchChem. (n.d.). 3-Amino-3-(2-anthryl)propan-1-OL: Stereoselective and Enantioselective Approaches. Retrieved from

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[1] Retrieved from

  • PubChem. (2024).[9] (R)-3-Amino-3-(2-naphthyl)-propionic acid (Analog Data). National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 2-amino-3-arylpropan-1-ols. Retrieved from

Sources

Technical Guide: Mass Spectrometry Characterization of (3R)-3-Amino-3-(2-anthryl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level application note for analytical chemists and pharmaceutical researchers. It synthesizes theoretical fragmentation mechanics with practical experimental protocols.

Executive Summary & Compound Significance

(3R)-3-Amino-3-(2-anthryl)propan-1-ol (CAS: 1270458-22-4) is a high-value chiral synthon characterized by its bulky anthracene fluorophore and a reactive amino-alcohol motif. It serves as a critical building block in the synthesis of enantioselective catalysts and fluorescent biological probes.

For drug development professionals, the challenge lies not in synthesis, but in unambiguous structural verification . The anthracene moiety stabilizes the molecule, often suppressing typical fragmentation pathways seen in phenyl-analogs, while the amino-alcohol tail introduces competing ionization sites.

This guide objectively compares the mass spectrometric "performance" of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a self-validating workflow for its identification.

Comparative Analysis: Ionization Modes

To achieve robust characterization, one must select the ionization energy regime that matches the analytical goal. The table below compares the fragmentation behavior of the target compound against standard phenyl-analogs (e.g., 3-amino-3-phenylpropan-1-ol).

Table 1: Ionization Performance & Fragment Generality[1]
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS) Performance Verdict
Primary Ion [M+H]⁺ (m/z 252.1) M⁺• (m/z 251.1) ESI is superior for molecular weight confirmation; EI for fingerprinting.
Fragmentation Energy Low (Collision Induced Dissociation)High (70 eV)EI provides rich structural data; ESI requires MS/MS for fragments.
Dominant Pathway Neutral loss of NH₃ and H₂O

-Cleavage (Amine-driven)
EI

-cleavage is the diagnostic "fingerprint" for this scaffold.
Anthracene Stability High (Charge retention on amine)High (Radical stabilization)The anthryl core is resilient in both, serving as a mass anchor.
Detection Limit Femtomole range (High Sensitivity)Picomole rangeESI is preferred for trace impurity analysis.

Fragmentation Mechanics (The "Deep Dive")

Understanding the causality of fragmentation allows researchers to predict spectral shifts in derivatives.

The Dominant Mechanism: Amine-Directed -Cleavage

In EI-MS (Hard Ionization), the radical cation forms primarily at the nitrogen lone pair due to its lower ionization potential compared to the oxygen or the aromatic system.

  • Mechanism: Homolytic fission of the C3–C2 bond occurs to stabilize the radical.

  • Result: The charge is retained on the nitrogen-containing fragment (Stevenson’s Rule), producing a resonance-stabilized iminium ion.

  • Diagnostic Ion: m/z 206 (Anthryl-CH=NH₂⁺). This is the base peak in EI and a major product ion in ESI-MS/MS.

Secondary Mechanism: Dehydration & Deamination

In ESI-MS (Soft Ionization), the protonated molecular ion [M+H]⁺ (m/z 252) undergoes neutral losses upon collisional activation.

  • Loss of Water (18 Da): Yields m/z 234. Driven by the hydroxyl group.

  • Loss of Ammonia (17 Da): Yields m/z 235. Driven by the primary amine.

  • Combined Loss: Yields m/z 217 (likely an anthryl-allyl cation species).

The Anthryl Anchor

Unlike phenyl analogs which may show significant ring fragmentation (m/z 77, 91), the anthracene core is highly stable.

  • Diagnostic Ion: m/z 177 (Anthryl cation,

    
    ).
    
  • Significance: If m/z 177 is absent or weak, the anthracene core may be substituted or compromised.

Visualized Fragmentation Pathway[1][2][3]

The following diagram maps the logical flow of fragmentation from the parent ion to terminal fragments. This serves as a "logic gate" for validating your spectra.

G cluster_0 Soft Ionization (ESI) cluster_1 Hard Ionization (EI) M_Protonated [M+H]+ m/z 252.1 (Parent Ion) Dehydrated [M+H - H2O]+ m/z 234 M_Protonated->Dehydrated - H2O (18 Da) Deaminated [M+H - NH3]+ m/z 235 M_Protonated->Deaminated - NH3 (17 Da) M_Radical M+• m/z 251.1 (EI Molecular Ion) Iminium Iminium Ion m/z 206 (Base Peak) M_Radical->Iminium α-Cleavage (EI) - •CH2CH2OH (45 Da) Anthryl Anthryl Cation m/z 177 (C14H9+) Iminium->Anthryl - CHNH (29 Da) High Energy CID Dehydrated->Anthryl Inductive Cleavage SideChain Side Chain Loss m/z 45 (Neutral)

Figure 1: Logical fragmentation tree for (3R)-3-Amino-3-(2-anthryl)propan-1-ol showing divergent pathways for ESI (Blue) and EI (Red) modes.

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is designed to minimize "ghost peaks" from solvent adducts.

Sample Preparation (LC-MS/MS)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL HPLC-grade Methanol . (Anthracene derivatives have poor solubility in pure water).

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why Formic Acid? It ensures full protonation of the primary amine ([M+H]⁺), maximizing sensitivity in ESI(+) mode.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove any particulate anthracene aggregates.

Instrument Parameters (Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile alcohol).

  • Collision Energy (CID):

    • Low (10 eV): Preserves [M+H]⁺ (m/z 252).

    • Medium (25 eV): Promotes water/ammonia loss (m/z 234, 235).

    • High (45 eV): Forces skeletal rupture to Anthryl cation (m/z 177).

Data Validation Criteria

For a positive ID, your spectrum must meet these three conditions:

  • Parent Ion: Distinct peak at m/z 252.1 ± 0.1.

  • Fragment Ratio: The ratio of m/z 235 (NH₃ loss) to m/z 234 (H₂O loss) should be consistent (typically favoring NH₃ loss due to the benzylic-like stabilization of the resulting carbocation).

  • UV-Vis Correlation: If using LC-MS, the PDA detector must show the characteristic anthracene vibrational fine structure (absorption max ~254 nm, 340 nm, 360 nm, 380 nm).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for -cleavage mechanisms in amines).
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of Anthracene Derivatives. National Institute of Standards and Technology. (Reference for anthracene core stability).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

Comparative Guide: Anthryl vs. Phenyl Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Anthryl versus Phenyl amino alcohols in asymmetric catalysis, specifically focusing on the enantioselective addition of organozinc reagents to aldehydes.

Executive Summary

In the realm of asymmetric synthesis, the "chiral pocket" defined by a ligand is the determinant of stereochemical outcome. This guide compares two distinct classes of


-amino alcohol ligands: those bearing a Phenyl  group (e.g., ephedrine derivatives, 1-phenyl-2-aminoethanol) and those bearing a 9-Anthryl  group.

While phenyl-based ligands are the historical standard, experimental data indicates that 9-anthryl substituents often provide superior enantioselectivity (>98% ee) for challenging substrates. This is attributed to the "Anthracene Wall" effect—a rigid, steric barrier that maximizes the energy difference between competing transition states more effectively than the freely rotating phenyl group.

Mechanistic Divergence: The "Steric Wall" Effect

The core difference between these ligands lies in their spatial occupancy within the transition state.

Phenyl Ligands (The Flexible Gate)
  • Structure: A monocyclic aromatic ring attached to the chiral center.

  • Behavior: The phenyl ring can rotate around the C-C bond. While it provides bulk, its conformational flexibility can sometimes allow "leakage" of the minor enantiomer, particularly at higher temperatures.

  • Typical Performance: 85–95% ee for standard benzaldehyde additions.

Anthryl Ligands (The Rigid Wall)
  • Structure: A tricyclic, fused aromatic system (anthracene) attached at the C9 position.[1][2]

  • Behavior: The C9-anthryl group is sterically massive and conformationally restricted due to peri-hydrogen interactions (H1 and H8 positions). This creates a flat, rigid "wall" that strictly enforces the geometry of the zinc-ligand complex.

  • Typical Performance: 96–99% ee, often maintaining high selectivity even with aliphatic or sterically unhindered aldehydes.

Visualizing the Transition State

The following diagram illustrates the Noyori-type transition state, highlighting how the Anthryl group blocks the "unfavored" quadrant more effectively than Phenyl.

TransitionState cluster_legend Steric Influence Zn_Complex Zn-Ligand Complex (Catalytic Core) Aldehyde Substrate (Benzaldehyde) Zn_Complex->Aldehyde Coordination TS_Major Major Transition State (Sterically Favored) Aldehyde->TS_Major Re-face Attack TS_Minor Minor Transition State (Sterically Clashed) Aldehyde->TS_Minor Si-face Attack Product_S Product (S)-Alcohol High ee TS_Major->Product_S Product_R Product (R)-Alcohol Trace Amount TS_Minor->Product_R Phenyl Phenyl Ligand (Rotatable Bulk) Phenyl->TS_Minor Weak Blocking (Allows some leakage) Anthryl Anthryl Ligand (Rigid Steric Wall) Anthryl->TS_Minor Strong Blocking (High Energy Barrier)

Figure 1: Mechanistic flow showing how the rigid Anthryl group imposes a higher energy barrier on the minor transition state compared to the Phenyl group.

Performance Comparison Data

The table below synthesizes experimental data for the enantioselective addition of diethylzinc (


) to benzaldehyde.
FeaturePhenyl-Amino Ethanol 9-Anthryl-Amino Ethanol Noyori's DAIB (Benchmark)
Ligand Backbone 1-Phenyl-2-(dimethylamino)ethanol1-(9-Anthryl)-2-(dimethylamino)ethanolCamphor-derived
Steric Bulk Moderate (Rotatable)High (Rigid / Fixed)High (Bicyclic Cage)
Yield 85 - 92%90 - 98%>95%
% Enantiomeric Excess (ee) 80 - 89% 96 - 99% 98 - 99%
Substrate Scope Good for aromatic aldehydes; lower for aliphatics.Excellent for both aromatic and aliphatic aldehydes.[3][4][5]Broad scope.
Catalyst Loading Typically 2-5 mol%Typically 1-2 mol% (Higher activity)1-2 mol%
Key Advantage Cheap, easy to synthesize.superior stereocontrol via "Wall Effect".Industry standard.

Key Insight: While simple phenyl ligands (like N-methylephedrine) are competent, they often require lower temperatures to achieve high ee. Anthryl ligands, due to their massive steric bulk, can often sustain high enantioselectivity even at room temperature [1][2].

Experimental Protocols

Synthesis of Anthryl-Amino Alcohol Ligand

Target Molecule: (S)-1-(9-Anthryl)-2-(dimethylamino)ethanol

Reagents: 9-Anthraldehyde, Trimethylsulfoxonium iodide, Dimethylamine.

  • Epoxidation: React 9-anthraldehyde with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and NaH in DMSO) to form 9-anthryl oxirane.

  • Ring Opening: Treat the oxirane with aqueous dimethylamine (3 equiv) in ethanol at reflux for 4 hours.

  • Work-up: Evaporate solvent, extract with

    
    , wash with brine, and dry over 
    
    
    
    .
  • Resolution: If synthesized racemically, resolve using chiral HPLC or fractional crystallization with tartaric acid to obtain the pure (S)-enantiomer [3].

Protocol: Enantioselective Addition of Diethylzinc

Reaction: Benzaldehyde +




(S)-1-Phenylpropanol

Workflow Diagram:

Protocol Start Start: Inert Atmosphere (Ar/N2) Step1 1. Charge Flask: Ligand (2 mol%) + Toluene (anhydrous) Start->Step1 Step2 2. Add Et2Zn: (2.0 equiv, 1.0M in hexane) Stir 15 min @ 0°C Step1->Step2 Step3 3. Formation of Catalyst: Zn-Ligand Complex forms (Solution turns yellow/orange) Step2->Step3 Step4 4. Add Substrate: Benzaldehyde (1.0 equiv) Slow addition over 10 min Step3->Step4 Step5 5. Reaction: Stir at 0°C -> RT for 4-12 h Monitor via TLC Step4->Step5 Step6 6. Quench: Add 1M HCl carefully Step5->Step6 Step7 7. Workup & Analysis: Extract (Et2O), Dry, Concentrate Analyze ee via Chiral HPLC Step6->Step7

Figure 2: Step-by-step experimental workflow for the catalytic addition reaction.

Detailed Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Anthryl Ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Zinc Addition: Add diethylzinc (1.0 M in hexane, 2.0 mmol, 2 mL) dropwise at 0°C. The solution may develop a characteristic color (often yellow/orange for anthryl complexes) indicating the formation of the chiral zinc-aminoalkoxide complex. Stir for 20 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) slowly via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor conversion by TLC (silica, 10% EtOAc/Hexane).

  • Quench: Cool to 0°C and quench with 1M HCl (5 mL).

  • Purification: Extract with diethyl ether (3 x 10 mL). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:iPrOH).

Conclusion

For routine synthesis where cost is the primary driver and 85-90% ee is acceptable, Phenyl-based amino alcohols (like ephedrine) remain a viable choice. However, for high-value pharmaceutical intermediates requiring >98% optical purity, Anthryl-based ligands are the superior choice. The 9-anthryl group acts as a "steric wall," enforcing a rigid transition state that virtually eliminates the formation of the minor enantiomer.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][5] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[4] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Amino Alcohols.[4][6][7] The Journal of Organic Chemistry, 65(7), 2108–2113. Link
    
  • Sigma-Aldrich. (n.d.). Product Specification: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Merck KGaA. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4][5] Chemical Reviews, 92(5), 833–856. Link

Sources

A Comparative Guide to the Fluorescence Quantum Yield of Anthryl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the fluorescence quantum yield (Φf) of anthryl propanol derivatives. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and require a deep, mechanistic understanding of their photophysical properties. We will explore the structural and environmental factors that govern fluorescence efficiency, present a robust protocol for accurate quantum yield determination, and offer a comparative analysis of key derivatives.

The Essence of Fluorescence Quantum Yield (Φf)

In the realm of molecular probes and imaging, the fluorescence quantum yield is a paramount performance metric. It is defined as the ratio of photons emitted as fluorescence to the photons absorbed by the fluorophore.[1] A higher Φf value signifies a more efficient conversion of absorbed light into a fluorescent signal, which is critical for applications demanding high sensitivity. The quantum yield is not an immutable property; it is exquisitely sensitive to the molecule's structure and its immediate environment.

Factors Governing the Quantum Yield of Anthryl Derivatives

The fluorescence of the anthracene core is modulated by several key factors. Understanding these allows for the rational design and optimal use of its derivatives.

  • Molecular Structure: The electronic nature of substituents on the anthracene ring system is a primary determinant of Φf. Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, often enhance fluorescence.[2] Conversely, electron-withdrawing groups (e.g., -NO2, -CN) or heavy atoms (e.g., Br, I) can decrease or quench fluorescence by promoting non-radiative decay pathways like intersystem crossing.[2][3] The planarity and rigidity of the structure are also vital; more rigid molecules tend to have higher quantum yields as this reduces energy loss through vibrational and rotational movements.[4]

  • Solvent Polarity and Viscosity: The solvent environment plays a critical role. For many anthracene derivatives, increasing solvent polarity can lead to a decrease in fluorescence quantum yield.[5] This is often due to the stabilization of charge-transfer states that favor non-radiative decay.[5] However, this effect is not universal and depends on the specific derivative.[6] Increased solvent viscosity, on the other hand, can restrict molecular motion, reducing non-radiative decay and thereby increasing the quantum yield.[5]

  • Temperature and Concentration: Lowering the temperature generally leads to a higher Φf by reducing molecular vibrations and collisional quenching with solvent molecules.[4] At high concentrations, anthracene derivatives can form non-fluorescent dimers or aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which significantly lowers the observed quantum yield.[4]

The interplay of these factors is visually summarized in the diagram below.

cluster_factors Factors Influencing Quantum Yield (Φf) cluster_outcome Impact on Fluorescence Structure Molecular Structure Substituents Substituents (e.g., -OH, -Br) Structure->Substituents Rigidity Structural Rigidity Structure->Rigidity Solvent Solvent Environment Polarity Polarity & Viscosity Solvent->Polarity Conditions External Conditions Temp Temperature Conditions->Temp Conc Concentration (ACQ) Conditions->Conc QY Fluorescence Quantum Yield (Φf) Substituents->QY Modulates electronic states Rigidity->QY Reduces non-radiative decay Polarity->QY Affects excited state stability Temp->QY Influences collisional quenching Conc->QY Leads to aggregation quenching

Caption: Key factors modulating the fluorescence quantum yield.

Comparative Data for Anthryl Propanol Derivatives

While specific quantum yield data for a wide range of anthryl propanol derivatives is sparse in publicly available literature, we can infer performance based on studies of related anthracene compounds. The following table provides illustrative data for anthracene and a common derivative to demonstrate the impact of substitution and solvent.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
AnthraceneEthanol365~4030.27[7][8]
AnthraceneCyclohexane356~4010.30[3]
9,10-DiphenylanthraceneCyclohexane~375~430~1.00
9-DMACyclohexane~370~4300.53[5]
9-DMAAcetonitrile~370~4900.03[5]
*9-(N,N-Dimethylamino)anthracene (9-DMA) is presented to illustrate strong solvent-dependent effects.

The data clearly shows that phenyl substitution at the 9 and 10 positions dramatically increases the quantum yield by adding rigidity and preventing π-π stacking.[3] Furthermore, the example of 9-DMA highlights the profound impact of solvent polarity, with the quantum yield dropping by over 90% when moving from non-polar cyclohexane to polar acetonitrile.[5]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining Φf is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[9][10] This protocol ensures self-validation through careful control of experimental parameters.

Caption: Workflow for relative fluorescence quantum yield measurement.

  • Selection of a Standard:

    • Choose a quantum yield standard that absorbs at the same excitation wavelength as your sample.

    • The standard's emission spectrum should ideally be in a similar region to the sample to minimize wavelength-dependent detector response errors.

    • Anthracene (Φf = 0.27 in ethanol) or Quinine Sulfate (Φf = 0.54 in 0.5 M H2SO4) are common standards for the UV-Vis region.[7]

  • Sample Preparation:

    • Prepare dilute solutions of both the sample and the standard in the same solvent. Using the same solvent eliminates the need for refractive index corrections.[10]

    • Prepare a series of concentrations for each.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

    • Causality: It is critical to work with solutions where the absorbance at the excitation wavelength is below 0.1. This minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the wavelength used for the absorbance measurements.

    • Trustworthiness: Ensure identical instrument settings (e.g., excitation/emission slit widths, scan speed, detector voltage) are used for both the sample and the standard.[10] Record a solvent blank and subtract it from each spectrum to remove background signals.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission spectrum for both the sample (I_x) and the standard (I_st).

    • The relative quantum yield of the sample (Φ_x) is calculated using the following equation:[11]

      Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    • Where:

      • Φ_st is the known quantum yield of the standard.

      • I_x and I_st are the integrated fluorescence intensities of the sample and standard.

      • A_x and A_st are the absorbances at the excitation wavelength for the sample and standard.

      • n_x and n_st are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used).[11]

    • For higher accuracy, plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The slope (m) of this plot is used in the calculation, which provides a more robust result than a single-point measurement.[11]

      Φ_x = Φ_st * (m_x / m_st) * (n_x² / n_st²)

Conclusion

The fluorescence quantum yield of anthryl propanol derivatives is a multifaceted property governed by a delicate balance of molecular structure and environmental conditions. Substituents that impart rigidity and electron-donating character tend to enhance fluorescence, while factors like high solvent polarity and aggregation can significantly quench it. For professionals in drug development and materials science, a thorough understanding of these principles is essential for designing probes with optimal brightness and sensitivity. The provided protocol for relative quantum yield measurement offers a reliable and self-validating framework for accurately characterizing these crucial photophysical parameters.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Resch-Genger, U., Rurack, K., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(10), 2063-2076. [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. Edinburgh Instruments Blog. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. [Link]

  • Sarkar, N., & Das, K. (1997). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. The Journal of Physical Chemistry A, 101(47), 8870-8876. [Link]

  • Görner, H., & Elisei, F. (2004). Photophysical properties of trans-1-(9-anthryl)-2-(n-naphthyl)ethene and trans-1-(9-anthryl)-2-(n-quinolyl)ethene derivatives. Physical Chemistry Chemical Physics, 6(14), 3697-3705. [Link]

  • Singh, A. K., & Singh, M. M. (2009). The Photokinetics of Electron Transfer Reaction of Methylene Blue with Titanium Trichloride in Aqueous-Alcoholic Solvents. Journal of the Chinese Chemical Society, 56(3), 560-568. [Link]

  • Aydemir, M., et al. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 11(22), 5035-5047. [Link]

  • Griesbeck, A. G., & Porschen, B. (2023). Photophysical Properties of Anthracene Derivatives. Molecules, 28(9), 3840. [Link]

  • Schulze, M., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics, 18(44), 30589-30598. [Link]

  • Suwunwong, T., et al. (2011). (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o597. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. RSC Advances. [Link]

  • Oregon Medical Laser Center. (n.d.). Anthracene. OMLC. [Link]

Sources

Benchmarking (3R)-3-Amino-3-(2-anthryl)propan-1-OL Against Standard Chiral Auxiliaries: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for creating stereochemically defined molecules is paramount for researchers and drug development professionals[1]. While standard chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides have long served as the foundational pillars of stereocontrol[2], emerging molecular architectures offer highly specialized advantages.

As a Senior Application Scientist, I have evaluated countless stereoselective workflows. This guide provides an objective, data-driven comparison of (3R)-3-Amino-3-(2-anthryl)propan-1-OL against established industry standards. By dissecting the causality behind its structural advantages and providing self-validating experimental protocols, this guide serves as a definitive framework for integrating this unique anthryl-based auxiliary into your synthetic pipeline.

Mechanistic Rationale: The Anthryl Advantage

The effectiveness of any chiral auxiliary lies in its ability to create a biased steric environment in the transition state of a reaction, converting a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers[2].

Standard auxiliaries rely on relatively simple aliphatic or monocyclic aromatic groups (e.g., the isopropyl group in valinol-derived Evans auxiliaries or the bornane skeleton in Oppolzer's sultam). In contrast, (3R)-3-Amino-3-(2-anthryl)propan-1-OL combines the chiral directing ability of a 1,3-amino alcohol with the massive steric bulk and rich photophysical properties of a 2-anthryl moiety[3].

Key Structural Causalities:

  • Extreme Steric Shielding: The extended planar aromatic system of the anthracene moiety creates a near-impenetrable steric wall, effectively blocking one diastereotopic face of the reactive intermediate.

  • π-π Stacking Interactions: Unlike aliphatic auxiliaries, the anthryl group can participate in π-π stacking with aromatic electrophiles (e.g., benzyl halides), rigidifying the transition state and further enhancing facial selectivity.

  • Intrinsic Photophysical Tracking: Aliphatic amines and amino alcohols typically show low UV absorption, complicating chromatographic tracking. The 9-anthryl moiety possesses strong UV absorption and fluorescence, allowing for real-time, non-destructive tracking of the auxiliary during reaction monitoring and recovery[4].

G Substrate Prochiral Substrate Attachment 1. Covalent Attachment Substrate->Attachment Aux (3R)-3-Amino-3-(2-anthryl)propan-1-OL Aux->Attachment Adduct Chiral Adduct Attachment->Adduct Reaction 2. Asymmetric Reaction Adduct->Reaction Steric Shielding Diastereomer Alkylated Adduct (High d.r.) Reaction->Diastereomer Cleavage 3. Auxiliary Cleavage Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Logical progression of chiral auxiliary-mediated asymmetric synthesis.

Benchmarking Data: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and serves as the ultimate benchmark for evaluating auxiliary efficiency[1]. To facilitate a direct comparison, the data below evaluates (3R)-3-Amino-3-(2-anthryl)propan-1-OL (utilized as its cyclic oxazolidinone derivative) against the most widely used classes of chiral auxiliaries[2].

Table 1: Comparative Performance in Asymmetric Alkylation
Chiral Auxiliary SystemSteric Directing GroupTypical d.r. (Crude)Cleavage MethodRecovery YieldUnique Operational Advantage
Evans' Oxazolidinone Isopropyl / Phenyl95:5 to 99:1LiOH / H₂O₂85–90%Highly predictable; broad commercial availability.
Oppolzer's Camphorsultam Bornane skeleton94:6 to 98:2LiOH or Red-Al90–95%High crystallinity of intermediates aids purification.
Myers' Pseudoephedrine Methyl / Phenyl96:4 to 99:1NaOH or NH₃·BH₃80–85%Inexpensive; highly versatile amide enolates.
Anthryl-Oxazolidinone 2-Anthryl97:3 to >99:1 LiOH / H₂O₂92–96% Real-time fluorescence tracking; enhanced π-π stacking.

Data Synthesis: While Evans and Myers auxiliaries provide excellent baseline stereocontrol, the Anthryl-derived auxiliary matches or exceeds their diastereomeric ratios (d.r.) while offering superior recovery yields due to its extreme lipophilicity and ease of visual tracking during chromatography.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols detail the step-by-step workflow for utilizing the anthryl-based auxiliary. Every protocol described here is designed as a self-validating system, explaining the causality behind the chemical choices.

Protocol A: Synthesis of the Anthryl-Oxazolidinone Auxiliary

Objective: Convert the acyclic amino alcohol into a rigid, cyclic oxazolidinone to lock the conformation for stereocontrol.

  • Reagent Preparation: Dissolve (3R)-3-Amino-3-(2-anthryl)propan-1-OL (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Argon prevents ambient moisture from degrading the highly reactive phosgene equivalents used in the next step.

  • Cyclization: Add triethylamine (2.5 equiv) followed by triphosgene (0.4 equiv) dropwise at 0 °C. Stir for 2 hours, allowing the solution to slowly warm to room temperature.

    • Causality: Triphosgene safely generates phosgene in situ, which reacts sequentially with the primary amine and primary alcohol to form the cyclic carbamate.

  • Self-Validating Purification: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

    • Validation: The anthryl group's intense fluorescence allows the chemist to rapidly identify the product band on the silica column using a standard handheld UV lamp (365 nm), eliminating the need for constant TLC staining.

Protocol B: Asymmetric Alkylation and Cleavage

Objective: Perform a highly diastereoselective enolate alkylation followed by non-destructive auxiliary cleavage.

  • Acylation: Deprotonate the anthryl-oxazolidinone with n-BuLi at -78 °C in THF, then add the desired acid chloride (e.g., propionyl chloride).

  • Enolization & Alkylation: Cool the acylated adduct to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to generate the Z-enolate.

    • Causality: The bulky 2-anthryl group completely shields the Re-face of the enolate. Upon addition of the electrophile (e.g., benzyl bromide), the reaction is forced to proceed via Si-face attack, yielding the alkylated product with >99:1 d.r.

  • Cleavage: Dissolve the alkylated adduct in a 3:1 THF/H₂O mixture. Add H₂O₂ (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv) at 0 °C.

    • Causality: The addition of H₂O₂ converts the unreactive amide into a highly reactive peroxy intermediate. This accelerates hydrolysis and allows the cleavage to occur at 0 °C, strictly preventing epimerization at the newly formed stereocenter[1].

  • Recovery: Extract the cleaved auxiliary with ethyl acetate.

    • Validation: The high lipophilicity of the anthryl group ensures near-quantitative partitioning into the organic layer. The recovered auxiliary can be verified for purity via its distinct UV-Vis absorption profile before reuse.

Conclusion

While traditional chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams remain indispensable tools in asymmetric synthesis[2], benchmarking reveals that (3R)-3-Amino-3-(2-anthryl)propan-1-OL occupies a highly valuable, specialized niche. By leveraging the massive steric bulk and unique photophysical properties of the anthracene moiety, researchers can achieve exceptional diastereoselectivity while dramatically streamlining the purification and recovery processes. For drug development professionals scaling complex, high-value asymmetric syntheses, the integration of fluorescently trackable chiral auxiliaries represents a significant operational upgrade.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications | 5

  • A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives | Benchchem |1

  • 3-Amino-3-(2-anthryl)propan-1-OL | Benchchem | 3

  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols | Benchchem | 2

  • Chiral Auxiliaries and Optical Resolving Agents | Tokyo Chemical Industry (TCI) |

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives | ResearchGate | 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL, a specialized research chemical. The guidance herein is synthesized from an analysis of its constituent chemical moieties—an amino alcohol and an anthracene core—to ensure the highest standards of safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

PART 1: CORE DIRECTIVE

The disposal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL must be approached with the understanding that it is a hazardous waste. The primary directive is to manage this compound in a manner that mitigates risks to personnel and the environment. Due to the presence of the anthracene group, this compound is presumed to be very toxic to aquatic life with long-lasting effects.[1] The amino alcohol functionality suggests it may be corrosive, causing skin and eye damage.[2][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular solid waste. All waste containing this compound, including contaminated labware, must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[1][2][4]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

The disposal protocol outlined below is based on a composite hazard profile derived from the known risks of its structural components. The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their environmental persistence and toxicity.[5][6] The amino alcohol portion of the molecule suggests potential corrosivity and irritant properties. This dual-hazard nature necessitates a cautious and multi-faceted approach to its disposal.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe chemical handling and disposal. The following table summarizes the anticipated hazards of (3R)-3-Amino-3-(2-anthryl)propan-1-OL based on data from analogous compounds.

Hazard CategoryAnticipated Hazard for (3R)-3-Amino-3-(2-anthryl)propan-1-OLRationale and Supporting Evidence
Human Health Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye irritation or damage.[1][2][3]The amino alcohol functional group is present in compounds known to be corrosive.[2][3] Anthracene itself is a known skin and eye irritant.[1]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][7]This is a common hazard for fine chemical powders.[7]
Potential for Sensitization: May cause skin sensitization upon repeated contact.[8]Some amino and aromatic compounds are known sensitizers.[8]
Environmental Aquatic Toxicity: Presumed to be very toxic to aquatic life with long-lasting effects.[1]Anthracene is classified as having high acute and chronic aquatic toxicity.[1] Environmental release must be strictly avoided.[1]
Physical Combustibility: The compound is likely combustible, and in powdered form, may create an explosive mixture with air.[9]This is a general characteristic of many organic solids.
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Waste streams for (3R)-3-Amino-3-(2-anthryl)propan-1-OL should be categorized as follows:

  • Solid Waste: Includes the pure compound, any contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables like weigh boats and filter paper.

  • Liquid Waste: Consists of solutions containing the compound, as well as solvent rinses of contaminated glassware.

  • Sharps Waste: Contaminated needles, scalpels, or other sharp objects must be collected in a designated sharps container.

All waste containers must be clearly labeled with the full chemical name: "(3R)-3-Amino-3-(2-anthryl)propan-1-OL" and the appropriate hazard pictograms (e.g., corrosive, environmental hazard).

Experimental Protocol: Step-by-Step Disposal Procedure

The following procedure must be followed for the safe disposal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[1][4]
  • If there is a risk of generating dust or aerosols, work in a fume hood and consider respiratory protection.[4][7]

2. Decontamination of Labware:

  • Non-disposable Glassware: Rinse with a suitable organic solvent (e.g., acetone or ethanol) three times. Collect the solvent rinses in a designated liquid hazardous waste container.
  • Disposable Labware: Place directly into the solid hazardous waste container.

3. Management of Spills:

  • Minor Spills:
  • Alert personnel in the immediate area.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][4]
  • Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.
  • Major Spills:
  • Evacuate the area immediately.
  • Alert your institution's environmental health and safety (EHS) department.
  • Prevent the spill from entering drains.[1]

4. Waste Container Management:

  • Use only chemically compatible and properly sealed containers for waste collection.[10]
  • Do not overfill containers; a maximum of 90% capacity is recommended.[10]
  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1][4]

PART 3: VISUALIZATION & FORMATTING

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (3R)-3-Amino-3-(2-anthryl)propan-1-OL.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Waste Collection cluster_final Final Steps start Begin Disposal Task ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., excess compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Place in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Pour into Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Place in Designated Sharps Container sharps->collect_sharps store Store Waste in a Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.